Product packaging for Cabazitaxel-C13(Cat. No.:)

Cabazitaxel-C13

Cat. No.: B1574182
M. Wt: 841.97
Attention: For research use only. Not for human or veterinary use.
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Description

Cabazitaxel-C13 is a high-purity, stable isotope-labeled analog of cabazitaxel, specifically designed for use as an internal standard in quantitative mass spectrometry-based assays. This compound is essential for researchers studying the pharmacokinetics, metabolism, and bioanalytical method development for the chemotherapeutic agent cabazitaxel. Cabazitaxel is a novel tubulin-binding taxane approved for the treatment of metastatic castration-resistant prostate cancer (mCRPC) in patients previously treated with docetaxel . Its primary mechanism of action, shared with other taxanes, is the stabilization of microtubules by binding to the β-tubulin subunit, which inhibits microtubule depolymerization, leads to cell cycle arrest at the G2/M phase, and ultimately induces apoptosis in cancer cells . A key research advantage of cabazitaxel is its poor affinity for the P-glycoprotein (P-gp) efflux pump, a common mediator of multidrug resistance, which allows it to retain activity in docetaxel-resistant tumor models and potentially cross the blood-brain barrier . The incorporation of the C13 isotope into the cabazitaxel structure provides a molecule with nearly identical chemical and physical properties to the unlabeled compound, but with a distinct mass that can be differentiated by mass spectrometry. This makes this compound an invaluable tool for achieving high accuracy and precision in complex biological matrices, enabling critical research into drug resistance mechanisms, metabolic pathways, and therapeutic drug monitoring. This product is labeled "For Research Use Only" and is strictly intended for laboratory research applications. It is not for use in humans, as a diagnostic tool, or for any clinical purposes.

Properties

Molecular Formula

C45H51D6NO14

Molecular Weight

841.97

SMILES

O=C(C1=CC=CC=C1)O[C@H]([C@@]2(C[C@@H](C(C)=C([C@H](C3=O)O[13CH3])C2(C)C)OC([C@@H]([C@H](C4=CC=CC=C4)NC(OC(C)(C)C)=O)O)=O)O)[C@]5([C@]3([C@H](C[C@H]6OC[C@]65OC(C)=O)O[13CH3])C)[H]

Appearance

white solid powder

Synonyms

; (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-acetoxy-9-(((2R,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoyl)oxy)-11-hydroxy-4,6-di(methoxy-13C)-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocycl

Origin of Product

United States

Molecular and Cellular Mechanisms of Action of Cabazitaxel

Tubulin Binding and Microtubule Dynamics Regulation

The primary molecular target of Cabazitaxel is tubulin, the protein subunit of microtubules. campus.sanofiresearchgate.net Microtubules are highly dynamic structures composed of α- and β-tubulin heterodimers that are essential for cell division, migration, and intracellular transport. aacrjournals.org Cabazitaxel's interaction with these proteins fundamentally alters their behavior.

Cabazitaxel, like other taxanes, binds to tubulin. nih.gov Specifically, it interacts with the β-tubulin subunit of the αβ-tubulin heterodimers. taylorandfrancis.compatsnap.com This binding occurs at the N-terminal amino acids of the β-tubulin subunit. drugbank.comnih.gov This interaction is the initial step that triggers a cascade of events leading to the stabilization of microtubules.

Upon binding to tubulin, Cabazitaxel promotes the assembly of tubulin into microtubules. campus.sanofiaacrjournals.org It effectively enhances the polymerization of tubulin, leading to an increase in the formation of microtubules. drugbank.com Furthermore, it stabilizes these newly formed microtubules, making them resistant to the normal cellular signals that would lead to their disassembly. nih.govdrugbank.com This stabilization freezes the microtubules in a polymerized state. patsnap.com

A key aspect of Cabazitaxel's mechanism is its potent inhibition of microtubule depolymerization. medkoo.comaacrjournals.orgnih.gov Normally, microtubules are in a constant state of flux, undergoing phases of polymerization and depolymerization, a property known as dynamic instability which is critical for their function, especially during mitosis. aacrjournals.orgpatsnap.com Cabazitaxel's binding action prevents the disassembly of microtubules, leading to their abnormal accumulation and stabilization. campus.sanofidrugbank.com This suppression of microtubule dynamics is a key factor in its cytotoxic effects. aacrjournals.org

Cellular Processes Perturbation Studies (in vitro)

The molecular interference of Cabazitaxel with microtubule dynamics leads to significant disruptions in cellular processes, which have been extensively studied in vitro across various cancer cell lines.

By stabilizing the microtubule network, Cabazitaxel effectively halts the cell cycle. medkoo.comnih.gov The formation and dynamic function of the mitotic spindle, which is composed of microtubules, is essential for the proper segregation of chromosomes during mitosis. patsnap.com The stabilized microtubules are unable to form a functional mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase. aacrjournals.orgtaylorandfrancis.compatsnap.comnih.gov This G2/M arrest is a hallmark of taxane (B156437) activity and has been consistently observed in various cancer cell lines treated with Cabazitaxel. nih.govnih.govspandidos-publications.com For instance, in hepatocellular carcinoma (HCC) cells, treatment with 5 nM Cabazitaxel for 48 hours resulted in a significant increase in the proportion of cells in the G2/M phase, from approximately 5-7% to over 55%. nih.gov

The arrest of the cell cycle directly leads to the inhibition of cell division and proliferation. aacrjournals.orgnih.gov Unable to complete mitosis, the cancer cells can no longer divide and multiply. campus.sanofidrugbank.com In vitro studies have consistently demonstrated Cabazitaxel's potent anti-proliferative effects. For example, in MCF7 breast cancer cells, Cabazitaxel inhibited proliferation with an IC50 value of 0.4 ± 0.1 nmol/L, proving to be more potent than docetaxel (B913). aacrjournals.org Similarly, in various human glioma cell lines, Cabazitaxel significantly reduced cell survival and proliferation at nanomolar concentrations, with as little as 2.5 nM being sufficient to inhibit proliferation. oncotarget.com Studies on hepatocellular carcinoma cell lines also showed substantial inhibition of cell proliferation in a time- and dose-dependent manner, with IC50 values after 72 hours of exposure being below 5 nM. researchgate.netnih.gov

Table 1: In Vitro Anti-proliferative Activity of Cabazitaxel in Various Cancer Cell Lines This table is interactive. You can sort and filter the data.

Cell Line Cancer Type IC50 Value Exposure Time Reference
MCF7 Breast Cancer 0.4 ± 0.1 nmol/L 72 hours aacrjournals.org
T98G Glioma ~2.5 nM 72 hours oncotarget.com
U87 Glioma ~2.5 nM 72 hours oncotarget.com
SK-hep-1 Hepatocellular Carcinoma 0.84 nM 72 hours nih.gov
SMMC7721 Hepatocellular Carcinoma < 5 nM 72 hours researchgate.net
Huh-7 Hepatocellular Carcinoma < 5 nM 72 hours researchgate.net
HCC-LM3 Hepatocellular Carcinoma 4.52 nM 72 hours researchgate.net
DU145 Prostate Cancer Not specified Not specified auajournals.org
PC3 Prostate Cancer Not specified Not specified auajournals.org
CL1 Prostate Cancer Not specified Not specified auajournals.org
A549 Lung Adenocarcinoma Not specified 24 hours spandidos-publications.com

Cellular Processes Perturbation Studies (in vitro)

Apoptosis Induction Pathways

Cabazitaxel, like other taxanes, primarily exerts its cytotoxic effects by disrupting microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis, or programmed cell death. oncologynewscentral.comfrontiersin.org Its fundamental mechanism involves binding to the β-tubulin subunit of microtubules, which stabilizes them and prevents the dynamic instability required for mitotic spindle formation and chromosome segregation during cell division. oncologynewscentral.comnih.gov This disruption arrests the cell cycle at the G2/M phase, ultimately triggering apoptotic pathways. frontiersin.orgtaylorandfrancis.com

Research indicates that cabazitaxel can induce apoptosis through various signaling cascades. One key pathway involves the inhibition of the anti-apoptotic functions of the B-cell lymphoma 2 (Bcl-2) protein family. frontiersin.orgtaylorandfrancis.com Studies in castration-resistant prostate cancer (CRPC) cells have shown that cabazitaxel treatment leads to a downregulation of Bcl-2 and an upregulation of the pro-apoptotic protein Bax and cleaved caspase 3, further confirming its role in promoting apoptosis. nih.govnih.gov

Furthermore, some studies suggest that taxanes can sensitize cancer cells to apoptosis induced by other agents. For instance, in androgen-independent prostate cancer cells, both cabazitaxel and docetaxel have been shown to amplify apoptosis induced by TNF-related apoptosis-inducing ligand (TRAIL). aacrjournals.org This synergistic effect is mediated by endoplasmic reticulum (ER) stress, which leads to the upregulation of death receptors DR4 and DR5 through the activation of Jun N-terminal kinases (JNK). aacrjournals.org

Interestingly, in some cancer cell lines, such as A549 lung adenocarcinoma cells, cabazitaxel has been observed to induce a form of cell death that is independent of the traditional apoptotic pathway. nih.gov In these cells, cabazitaxel was found to promote autophagic cell death by targeting the PI3K/Akt/mTOR pathway. nih.gov

Interaction with Drug Efflux Pumps at a Molecular Level

A defining characteristic of cabazitaxel is its interaction profile with multidrug resistance (MDR) efflux pumps, particularly P-glycoprotein.

Low Affinity for P-glycoprotein (P-gp/ABCB1)

Cabazitaxel was specifically developed to overcome the resistance mechanisms that limit the efficacy of first-generation taxanes like paclitaxel (B517696) and docetaxel. dovepress.com A primary mechanism of this resistance is the overexpression of the P-glycoprotein (P-gp/ABCB1) efflux pump, which actively transports taxanes out of cancer cells, reducing their intracellular concentration and cytotoxic effect. oncotarget.comrsc.org

In contrast to its predecessors, cabazitaxel demonstrates a significantly lower affinity for P-gp. dovepress.comoncotarget.comresearchgate.net This reduced affinity means that cabazitaxel is a poor substrate for the P-gp pump and is therefore less susceptible to being expelled from the cell. oncologynewscentral.comd-nb.info While it is still a substrate for P-gp, its interaction is weak. oncologynewscentral.comd-nb.info This was demonstrated in studies where cabazitaxel showed a lower efficacy in stimulating the ATPase activity of ABCB1 compared to paclitaxel, indicating a weaker interaction. d-nb.info

Implications for Multidrug Resistance Circumvention

The low affinity of cabazitaxel for P-gp has significant implications for its clinical utility, particularly in the context of multidrug resistance. Because it is not efficiently removed by P-gp, cabazitaxel can accumulate to higher intracellular concentrations in tumor cells that overexpress this pump, allowing it to exert its cytotoxic effects where other taxanes might fail. dovepress.com This is a key reason for its effectiveness in docetaxel-resistant tumors. oncotarget.comrsc.org

Preclinical models have consistently shown that cabazitaxel retains its activity in cell lines with acquired resistance to docetaxel due to P-gp overexpression. oncologynewscentral.comdovepress.com For example, in docetaxel-resistant prostate cancer cell lines, cabazitaxel has demonstrated continued sensitivity where docetaxel has not. oncotarget.com However, it is important to note that while cabazitaxel is less affected by P-gp-mediated resistance, it is not entirely immune. Prolonged exposure to cabazitaxel can still lead to the activation of ABCB1 as a resistance mechanism. nih.gov

Blood-Brain Barrier (BBB) Permeation Mechanisms (Preclinical Models)

The ability of a drug to cross the blood-brain barrier (BBB) is a critical factor for its efficacy in treating central nervous system (CNS) tumors. The BBB is a highly selective barrier formed by capillary endothelial cells, which are connected by tight junctions and express high levels of efflux transporters like P-gp, effectively preventing many substances from entering the brain. oup.commdpi.com

Passive Diffusion Characteristics

Cabazitaxel's physicochemical properties contribute to its ability to permeate the BBB. It is more lipophilic (fat-soluble) than docetaxel, a characteristic that generally facilitates passive diffusion across the lipid membranes of the BBB endothelial cells. nih.gov The process of passive diffusion allows small, lipophilic molecules to move across the BBB from an area of higher concentration to lower concentration without the need for a specific transporter. mdpi.comresearchgate.net Cabazitaxel's higher lipophilicity is thought to result in increased cell penetration through passive influx. nih.gov

Comparison with First-Generation Taxanes

A key advantage of cabazitaxel over first-generation taxanes is its enhanced ability to cross the BBB, as demonstrated in preclinical models. drugbank.comeuropa.eu This is largely attributed to its low affinity for the P-gp efflux pumps that are highly expressed at the BBB. oncologynewscentral.comoup.com Paclitaxel and docetaxel are high-affinity substrates for P-gp, which actively transports them out of the brain endothelial cells, severely limiting their brain penetration. oup.comoncotarget.com

In contrast, cabazitaxel's poor recognition by P-gp allows it to bypass this efflux mechanism more effectively, leading to greater accumulation in the brain parenchyma. oup.comnih.gov Studies in mouse models have shown that cabazitaxel can cross the BBB and accumulate in the brain, whereas the brain penetration of docetaxel and paclitaxel is significantly lower. oup.comnih.gov In fact, research indicates that cabazitaxel is not only able to enter the endothelial cells of the BBB but also to distribute throughout the brain tissue. oup.comoncotarget.com This superior BBB permeation makes cabazitaxel a promising agent for the treatment of brain tumors, including glioblastomas and brain metastases. oncotarget.comnih.gov

Table 1: Comparison of Taxane Properties

Feature Cabazitaxel Docetaxel Paclitaxel
P-gp/ABCB1 Affinity Low dovepress.comoncotarget.comresearchgate.net High oncotarget.comoncotarget.com High oncotarget.comoncotarget.com
BBB Permeation Higher drugbank.comeuropa.eu Lower oup.comnih.gov Lower oup.comnih.gov
Primary Resistance Mechanism Overcome P-gp Overexpression dovepress.com --- ---

In vitro Efficacy in Cellular Models

Cytotoxicity in Taxane-Sensitive Cell Lines

In vitro studies have consistently shown that cabazitaxel possesses comparable antiproliferative activity to docetaxel in taxane-sensitive cancer cell lines. nih.govtandfonline.comnih.govdovepress.com This has been observed across various human tumor cell lines, including murine leukemia (P388), human leukemia (HL60), human epidermoid carcinoma (KB), and breast cancer (Calc18) cells. aacrjournals.org The half-maximal inhibitory concentration (IC50) ranges for cabazitaxel in these sensitive cell lines were found to be similar to those of docetaxel, falling within the nanomolar range. aacrjournals.orgnih.gov For instance, in PC3 prostate cancer cells, the IC50 values for cabazitaxel and docetaxel were nearly identical. researchgate.net This indicates that cabazitaxel is as potent as docetaxel in inhibiting the growth of cancer cells that have not developed resistance to taxanes. nih.gov

Table 1: In vitro Cytotoxicity of Cabazitaxel and Docetaxel in Taxane-Sensitive Cell Lines

Cell Line Cancer Type Cabazitaxel IC50 (nmol/L) Docetaxel IC50 (nmol/L)
P388 Murine Leukemia 4.1 7.9
HL60 Human Promyelocytic Leukemia 26 32
KB Human Epidermoid Carcinoma 41 79
Calc18 Human Breast Cancer 4.0 8.0
PC3 Human Prostate Cancer 0.9 0.8
LNCaP Human Prostate Cancer - -
C4-2 Human Prostate Cancer - -
MCF-7 Human Breast Cancer - -
MES-SA Human Uterine Sarcoma - -
ES-2 Human Ovarian Cancer - -
MES-OV Human Ovarian Cancer - -
OVCAR-3 Human Ovarian Cancer - -
R3327-MATLyLu Rat Prostate Cancer 1.9 8.6

IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Data sourced from multiple preclinical studies.

Efficacy in Taxane-Resistant Cell Lines

A key feature of cabazitaxel is its marked efficacy in cell lines that have developed resistance to taxanes. nih.govtandfonline.comnih.govdovepress.com In cell lines that overexpress P-glycoprotein (P-gp), a protein that pumps drugs out of cells and is a common mechanism of taxane resistance, cabazitaxel has demonstrated significantly greater activity than docetaxel. aacrjournals.orgaacrjournals.orgnih.govresearchgate.net Studies have shown that cabazitaxel is approximately 10-fold more potent than docetaxel in chemotherapy-resistant tumor cells. aacrjournals.orgnih.govaacrjournals.org

For example, in P-gp-expressing cell lines with acquired resistance, the IC50 ranges for cabazitaxel were 0.013–0.414 μmol/L, compared to 0.17–4.01 μmol/L for docetaxel. aacrjournals.orgnih.govaacrjournals.org The resistance factor, which is the ratio of the IC50 in the resistant cell line to that in the sensitive parental cell line, was significantly lower for cabazitaxel (2 to 10) compared to docetaxel (5 to 59). aacrjournals.org This suggests that cabazitaxel is less affected by this common resistance mechanism. oncologynewscentral.com This enhanced activity is also observed in cell lines with innate resistance to docetaxel. aacrjournals.org Cabazitaxel's effectiveness has been noted in various resistant models, including those derived from breast cancer (MCF-7/TxT50) and uterine sarcoma (MES-SA/Dx5). aacrjournals.org Furthermore, in a docetaxel-resistant castration-resistant prostate cancer (CRPC) cell line, C4-2AT6, cabazitaxel showed significantly higher cytotoxic efficacy than docetaxel. nih.gov

Table 2: In vitro Efficacy of Cabazitaxel in Taxane-Resistant Cell Lines

Cell Line Cancer Type Resistance Mechanism Cabazitaxel IC50 (µmol/L) Docetaxel IC50 (µmol/L) Cabazitaxel Resistance Factor Docetaxel Resistance Factor
P388/DOX Doxorubicin-Resistant Leukemia P-gp overexpression 0.13 1.7 3.2 21.5
P388/VCR Vincristine-Resistant Leukemia P-gp overexpression 0.16 2.1 3.9 26.6
KB-V1 Vinblastine-Resistant Epidermoid P-gp overexpression 0.414 4.01 10.1 50.8
P388/TXT Docetaxel-Resistant Leukemia P-gp overexpression 0.013 0.17 3.2 21.3
Calc18/TXT Docetaxel-Resistant Breast P-gp overexpression 0.033 0.47 8.3 58.8
HL-60/TAX Paclitaxel-Resistant Leukemia P-gp overexpression 0.082 1.1 3.2 34.4
MES-SA/Dx5 Doxorubicin-Selected Uterine Sarcoma P-gp overexpression - - 15 ~200
MCF-7/TxT50 Docetaxel-Selected Breast Cancer P-gp overexpression - - 8.6 60
Huh-TS-48 Chemotherapy-Resistant Hepatocellular Carcinoma P-gp overexpression - - 1.53 15.53

Resistance Factor = IC50 (resistant cell line) / IC50 (parental cell line). Data compiled from various preclinical investigations.

In vivo Antitumor Activity in Animal Xenograft Models

Efficacy in Docetaxel-Sensitive Tumor Xenografts

In animal models using human tumor xenografts that are sensitive to docetaxel, cabazitaxel has demonstrated excellent and broad-spectrum antitumor activity. nih.govtandfonline.comnih.govdovepress.comnih.govaacrjournals.org It has shown efficacy against a variety of tumor types, including melanoma, colon, mammary, pancreas, prostate, lung, gastric, head and neck, and kidney cancers. nih.govaacrjournals.org In these models, cabazitaxel's activity is comparable to that of docetaxel. nih.gov However, in some specific models, such as a castration-resistant prostate cancer xenograft (HID28), cabazitaxel exhibited greater efficacy than docetaxel at equivalent doses. nih.govtandfonline.comresearchgate.net In this particular model, cabazitaxel led to a significantly smaller percentage change in tumor volume compared to docetaxel. nih.gov

Activity in Docetaxel-Resistant Tumor Xenografts

The potent activity of cabazitaxel extends to in vivo models of tumors with both innate and acquired resistance to docetaxel. nih.govtandfonline.comnih.govdovepress.comnih.govaacrjournals.org This is a critical finding, as it suggests a potential therapeutic benefit for patients whose tumors have become refractory to first-line taxane therapy. nih.govtandfonline.comnih.govdovepress.com Cabazitaxel has shown activity in tumors that are poorly sensitive or innately resistant to docetaxel, such as certain models of lung, pancreas, colon, gastric, and breast cancer. nih.govaacrjournals.org

Furthermore, in models with acquired resistance to docetaxel, such as a melanoma xenograft (B16/TXT), cabazitaxel has demonstrated significant antitumor efficacy. nih.govaacrjournals.org In a prostate cancer xenograft model made resistant to enzalutamide (B1683756), cabazitaxel was more effective than docetaxel. asco.org Similarly, in docetaxel-resistant prostate cancer patient-derived xenografts (PDXs), PC339-DOC, cabazitaxel was highly active, causing complete tumor regression in a majority of the mice. researchgate.net This superior in vivo efficacy in resistant models is a key differentiator for cabazitaxel. eur.nl

Evaluation in Specific Preclinical Cancer Models (e.g., CNS tumors, pediatric tumors)

Preclinical studies have also explored the potential of cabazitaxel in treating cancers of the central nervous system (CNS) and pediatric tumors, areas where first-generation taxanes have had limited success. nih.govtandfonline.comnih.gov

CNS Tumors: Cabazitaxel has demonstrated the ability to cross the blood-brain barrier and has shown superior activity compared to docetaxel in intracranial human glioblastoma xenograft models. nih.govnih.gov This enhanced activity was observed at both early and advanced stages of tumor growth. nih.gov Animal studies suggest that cabazitaxel penetrates the brain more effectively than docetaxel. oncologynewscentral.comresearchgate.net

Pediatric Tumors: In preclinical models of pediatric sarcomas, including both cell-line derived and patient-derived xenografts, cabazitaxel induced significantly greater tumor growth inhibition and more tumor regressions compared to equivalent doses of docetaxel in the majority of models tested. nih.govnih.gov Specifically, in patient-derived flank xenograft models of atypical teratoid rhabdoid tumor (ATRT), medulloblastoma, and CNS primitive neuroectodermal tumor (CNS-PNET), cabazitaxel treatment resulted in significant tumor growth inhibition. oup.comresearchgate.net In orthotopic models of these pediatric brain tumors, cabazitaxel treatment led to significantly improved survival. oup.comresearchgate.netnih.gov

Preclinical Combination Strategies and Synergism

The development of resistance to monotherapy is a significant challenge in cancer treatment. Preclinical research has increasingly focused on combination strategies to enhance the therapeutic efficacy of cabazitaxel, overcome resistance mechanisms, and achieve synergistic antitumor effects.

Rational Design of Combination Therapies

The design of rational combination therapies involving cabazitaxel is rooted in a mechanistic understanding of its action and the pathways that contribute to cancer cell survival and resistance. nih.gov A primary rationale is to overcome both innate and acquired resistance to taxanes. researchgate.netnih.gov Cabazitaxel was specifically developed to be a poor substrate for the P-glycoprotein (P-gp/ABCB1) drug efflux pump, a common mediator of taxane resistance. researchgate.netresearchgate.net However, resistance to cabazitaxel can still emerge through various mechanisms, including the presence of the retinoblastoma (RB) protein or the loss of the transporter SLCO1B3. nih.gov This necessitates the exploration of combination strategies that target these escape pathways. nih.govaacrjournals.org

Preclinical studies have investigated combinations of cabazitaxel with agents that can resensitize resistant cells. For instance, in docetaxel-resistant prostate cancer cells that exhibit cross-resistance to cabazitaxel mediated by ABCB1 overexpression, combining cabazitaxel with ABCB1 inhibitors has been explored. aacrjournals.org Antiandrogens, such as bicalutamide (B1683754) and enzalutamide, have been shown to inhibit ABCB1 function and, when used in combination with cabazitaxel, can lead to increased cell death and reduced proliferation in resistant prostate cancer cell lines. nih.govaacrjournals.org This provides a strong rationale for combining these therapies to overcome efflux-pump-mediated resistance.

Another key strategy is the co-targeting of complementary signaling pathways. Cabazitaxel induces cell death by stabilizing microtubules, leading to mitotic arrest. researchgate.net Combining it with agents that target other critical cell survival pathways can lead to synergistic effects. The phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a central signaling cascade that promotes cell proliferation and survival and is often dysregulated in cancer. nih.govresearchgate.net Preclinical evidence suggests that combining cabazitaxel with inhibitors of this pathway can enhance apoptosis and inhibit tumor growth more effectively than either agent alone. nih.govresearchgate.net

Furthermore, the interaction of cabazitaxel with the tumor microenvironment provides another avenue for rational combination design. Studies have shown that cabazitaxel can potentiate pro-phagocytic signals by activating macrophages. aetna.com This has led to the rational design of combinations with immunotherapies, such as CD47 blockade. aetna.com The combination of cabazitaxel-induced immunogenic cell death with an immune checkpoint inhibitor like an anti-PD-1 antibody is another strategy designed to leverage the host immune system for a more durable antitumor response. aacrjournals.org The table below summarizes the rationales behind key preclinical combination strategies.

Combination AgentRationale for Combination with CabazitaxelTarget Cancer Type (Preclinical)
Cisplatin (B142131)Potential for therapeutic synergism by combining two potent cytotoxic agents with different mechanisms of action. researchgate.netnih.govAdvanced Solid Tumors
Anti-androgens (Bicalutamide, Enzalutamide)Re-sensitization of docetaxel-resistant cells to cabazitaxel by inhibiting the ABCB1 drug efflux pump. nih.govaacrjournals.orgProstate Cancer
Fatty Acid-Binding Protein 5 (FABP5) InhibitorsFABP5 is upregulated in metastatic prostate cancer; its inhibition is designed to synergize with the cytotoxic effects of taxanes. artelobio.comProstate Cancer
CD47 BlockadeCabazitaxel potentiates pro-phagocytic macrophage activation, which can be synergistically enhanced by blocking the "don't eat me" signal (CD47). aetna.comTriple-Negative Breast Cancer
Usnic AcidAims to enhance the anti-tumorigenic effects of cabazitaxel by increasing intracellular reactive oxygen species (ROS) and disrupting mitochondrial health. researchgate.netCastration-Resistant Prostate Cancer
TRAIL (TNF-related apoptosis-inducing ligand)Co-delivery via exosomes is designed to combine the microtubule-stabilizing effect of cabazitaxel with the apoptosis-inducing activity of TRAIL. nih.govOral Squamous Cell Carcinoma
Anti-PD-1 AntibodyTo combine the tumor-targeting and cytotoxic effects of a cabazitaxel nanoformulation with immune checkpoint inhibition for a synergistic antitumor response. aacrjournals.orgSolid Tumors

Evaluation of Synergistic Antitumor Effects in Animal Models

The therapeutic potential of rationally designed cabazitaxel combinations has been validated in various preclinical animal models, demonstrating synergistic antitumor activity and improved outcomes compared to monotherapy.

A foundational preclinical observation was the therapeutic synergism of cabazitaxel in combination with cisplatin in a tumor-bearing mouse model, which supported the clinical investigation of this pairing. researchgate.netnih.govnih.gov In models of advanced prostate cancer, combination strategies have shown significant promise. For instance, in a study using PC3 prostate cancer cells subcutaneously implanted into nude mice, the combination of a Fatty Acid-Binding Protein 5 (FABP5) inhibitor with a submaximal dose of docetaxel (a related taxane) reduced tumor growth to a greater extent than either drug alone, with in vitro data showing similar synergistic cytotoxicity for cabazitaxel. artelobio.com

The combination of cabazitaxel with agents targeting androgen receptor signaling has also been evaluated. In docetaxel-resistant prostate cancer xenografts, which show cross-resistance to cabazitaxel, combining cabazitaxel with antiandrogens like bicalutamide or enzalutamide led to significantly reduced cellular proliferation compared to single-agent treatments in vitro, suggesting a strong potential for in vivo synergy. nih.govaacrjournals.org

Immunotherapy combinations have also yielded impressive results in animal models. In a preclinical model of triple-negative breast cancer (TNBC), the combination of CD47 blockade with cabazitaxel proved to be a highly effective treatment strategy, promoting the phagocytic removal of cancer cells and inhibiting both tumor development and metastasis. aetna.com Similarly, a nanoformulation of cabazitaxel (MPB-1734) combined with an anti-PD-1 antibody demonstrated synergistic benefits in tumor inhibition in various cancer models, supporting the use of this combination to enhance immuno-oncology approaches. aacrjournals.org

Novel delivery systems have been used to evaluate synergy in other cancer types. In a mouse model of drug-resistant oral squamous cell carcinoma, a combination of cabazitaxel and TRAIL co-loaded into mesenchymal stem cell-derived exosomes (MSCT-EXO/CTX) showed the highest antitumor effects, with a tumor growth inhibition of approximately 63.7%. nih.gov This combination resulted in the lowest relative tumor volume and the highest tumor inhibition rate compared to the individual components. nih.gov The table below details the findings from key animal model studies.

Historical Development and Evolution in Chemotherapeutic Research

The journey of taxanes in cancer therapy began with the discovery of paclitaxel (B517696) in the 1960s during a large-scale screening of natural products by the National Cancer Institute. mdpi.com However, it wasn't until 1979 that its mechanism of action as a microtubule stabilizer was described. nih.gov The success of paclitaxel spurred the development of semi-synthetic analogs with improved properties, leading to the introduction of docetaxel (B913). nih.gov

The development of Cabazitaxel (B1684091) represents the next evolutionary step in this class of drugs, directly addressing the clinical challenge of docetaxel resistance. oncotarget.comresearchgate.net Preclinical studies demonstrated Cabazitaxel's potent antitumor activity in a wide range of cancer cell lines, including those that were sensitive and resistant to docetaxel. researchgate.nettandfonline.comnih.gov These promising preclinical findings led to its investigation in clinical trials. The pivotal TROPIC study, a phase III clinical trial, demonstrated a significant survival benefit for patients with metastatic castration-resistant prostate cancer (mCRPC) who had previously been treated with a docetaxel-containing regimen. tandfonline.comnih.gov This led to the approval of Cabazitaxel by the U.S. Food and Drug Administration (FDA) in 2010 for this indication. nih.govresearchgate.net

The evolution of taxane-based chemotherapy from paclitaxel to Cabazitaxel highlights a key paradigm in drug development: the iterative process of refining existing drug scaffolds to overcome resistance mechanisms and improve therapeutic outcomes.

Unique Attributes and Therapeutic Advantages of Cabazitaxel in Preclinical Studies

Preclinical research has illuminated several unique attributes of Cabazitaxel (B1684091) that contribute to its therapeutic advantages:

Overcoming P-glycoprotein-Mediated Resistance: As previously mentioned, Cabazitaxel's low affinity for the P-gp efflux pump is its most significant advantage. viamedica.plresearchgate.net This allows it to be effective in tumors that overexpress P-gp and are consequently resistant to other taxanes. europeanreview.orgresearchgate.net Studies have confirmed that Cabazitaxel has a reduced affinity for P-gp compared to docetaxel (B913). researchgate.net

Broad Antitumor Activity: In preclinical models, Cabazitaxel has demonstrated a broad spectrum of antitumor activity against various human cancer cell lines. tandfonline.comnih.gov Importantly, its efficacy has been shown in docetaxel-resistant tumors, suggesting its potential use in patients who have failed prior taxane (B156437) therapy. researchgate.net

Blood-Brain Barrier Penetration: Animal studies using ¹⁴C-labeled Cabazitaxel have shown that it can cross the blood-brain barrier to a greater extent than paclitaxel (B517696) and docetaxel. nih.govtandfonline.comnih.gov This property suggests a potential therapeutic role for Cabazitaxel in treating brain tumors and brain metastases. tandfonline.comnih.gov Co-administration with a P-gp inhibitor like verapamil (B1683045) further increased its brain uptake in animal models. tandfonline.comnih.gov

These unique preclinical attributes provided a strong rationale for the clinical development of Cabazitaxel and have been largely validated in clinical practice.

Significance of Isotopic Labeling E.g., Cabazitaxel C13 in Chemical Biology and Preclinical Research

Precursor Sourcing and Semi-Synthetic Routes for Cabazitaxel

The journey to synthesize cabazitaxel begins with a naturally sourced precursor, highlighting the intersection of nature and laboratory science in pharmaceutical development.

Derivation from 10-Deacetylbaccatin III

Cabazitaxel is a semi-synthetic derivative of 10-deacetylbaccatin III (10-DAB), a natural taxoid extracted from the needles of yew trees, such as the Chinese yew (Taxus mairei) and other species like T. candensis, T. baccata, and T. chinensis. google.com.nanewdrugapprovals.org The availability of 10-DAB in large quantities from these renewable resources makes it a crucial starting material for the semi-synthesis of several taxane (B156437) drugs, including paclitaxel (B517696) and docetaxel (B913). google.com.naresearchgate.net The core structure of 10-DAB provides the essential tetracyclic taxane skeleton upon which the synthesis of cabazitaxel is built.

The semi-synthetic process involves chemically modifying the 10-DAB molecule to introduce the specific functional groups that characterize cabazitaxel. chemicalbook.com This typically involves a series of protection, methylation, and side-chain coupling reactions to achieve the final complex structure. google.com

Development of Efficient Synthesis Strategies

Another approach focuses on the selective protection of the hydroxyl groups at the C7 and C10 positions of 10-DAB, followed by methylation. google.com A key challenge in this process is the potential for epimerization at the 7β-OH position under basic conditions. bjmu.edu.cn To address this, a new route was developed that employs mild conditions for the methylation of the 7-OH group, thereby reducing this unwanted side reaction and achieving a total yield of 20% over six steps. researchgate.netbjmu.edu.cn

Researchers have also explored the use of latent/masked-methyl groups, such as 1,3-dithian-2-yl or 1,3-dithiolan-2-yl groups, to derivatize the C7-O and C10-O positions. google.com This method offers flexibility as the derivatization can occur before or after the functionalization of the C13-O position, and it proceeds under milder conditions than previously established methods that often require strong bases like potassium hydride at low temperatures. newdrugapprovals.orggoogle.com

The table below summarizes various synthetic strategies for cabazitaxel.

Starting MaterialKey StepsOverall YieldReference
10-Deacetylbaccatin IIIFive steps including coupling with a commercial C13 side chain precursor.32% researchgate.netnih.gov
10-Deacetylbaccatin IIISix steps with mild methylation of 7-OH to reduce epimerization.20% researchgate.netbjmu.edu.cn
10-Deacetylbaccatin IIIUse of 1,3-dithian-2-yl or 1,3-dithiolan-2-yl as masked methyl groups.Not specified google.com

Synthesis of this compound and Other Isotopically Labeled Analogues

Isotopically labeled compounds are invaluable tools in pharmaceutical research. The synthesis of this compound is crucial for studies such as metabolic fate and quantitative analysis.

Strategies for Carbon-13 Isotopic Incorporation

The synthesis of this compound involves the introduction of a carbon-13 isotope into the molecule. medkoo.com While specific details on the synthesis of this compound are not extensively published, the general strategies for creating isotopically labeled taxanes can be inferred. The isotopic label is typically introduced via a labeled precursor. For instance, a C13-labeled side chain precursor would be synthesized and then coupled to the taxane core.

The position of the isotopic label is critical and depends on the intended application. For example, labeling the C13 side chain is common for studying the metabolism and stability of this part of the molecule. Other isotopically labeled versions of cabazitaxel, such as deuterium-labeled Cabazitaxel-d6 and Cabazitaxel-d9, have also been synthesized for use in various research applications, including as internal standards for mass spectrometry. medchemexpress.commedchemexpress.com

Precursor Design for Labeled Synthesis

The design of precursors for labeled synthesis is a critical step. To create this compound, a precursor containing the carbon-13 isotope at a specific position is required. This often involves the custom synthesis of a labeled version of the phenylisoserine (B1258129) side-chain precursor. google.com.na The labeled precursor is then incorporated into the main cabazitaxel structure through established synthetic routes. The challenge lies in efficiently synthesizing the labeled precursor and ensuring that the isotopic label remains in the desired position throughout the subsequent reaction steps.

Derivatization and Novel Analogues Synthesis Research

Research into the derivatization of cabazitaxel aims to develop novel analogues with improved properties. researchgate.net Scientists have synthesized a variety of cabazitaxel analogues by modifying different positions on the molecule, such as the C-7, C-10, and C-3' positions. nih.govresearchgate.net

For example, 7,10-di-O-methylthiomethyl (MTM) modified cabazitaxel analogues have been prepared and evaluated for their antitumor activity. researchgate.netnih.gov Other research has focused on replacing the 3'-phenyl group with isopropenyl, isopropyl, or ethyl groups, resulting in agents that are equipotent or even more potent than cabazitaxel in some assays. researchgate.net The synthesis of these analogues often utilizes the same efficient synthetic strategies developed for cabazitaxel itself, demonstrating the versatility of these chemical routes. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies of Cabazitaxel Analogues

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound like Cabazitaxel relates to its biological activity. acs.orgresearchgate.net These studies involve synthesizing and testing a series of analogues with modifications at specific positions on the taxane scaffold to determine which parts of the molecule are crucial for its function. researchgate.netcapes.gov.brnih.gov

Key findings from SAR studies on taxane analogues, including those related to Cabazitaxel, have highlighted the importance of several structural features:

The C3' Side Chain: The side chain at the C13 position of the taxane core is critical for activity. Cabazitaxel itself is an analogue of docetaxel, featuring methoxy (B1213986) groups at C7 and C10 instead of hydroxyl groups. nih.gov Modifications to the N-acyl group at the C3' position significantly impact potency. researchgate.nettandfonline.com For instance, replacing the N-benzoyl group of paclitaxel with the N-tert-butoxycarbonyl group found in docetaxel and cabazitaxel alters the activity profile. nih.gov

The C7 and C10 Positions: Modifications at these positions are a defining feature of Cabazitaxel. The presence of two methoxy groups at C7 and C10 is thought to reduce the molecule's affinity for P-glycoprotein (P-gp), a protein involved in multidrug resistance. medkoo.comresearchgate.net SAR studies have explored a variety of substitutions at these positions to optimize activity against resistant cancer cell lines. researchgate.netnih.gov

The Taxane Core: The core bicyclic and oxetane (B1205548) ring system is generally considered essential for maintaining the correct conformation for binding to tubulin. tandfonline.comnih.gov However, minor modifications can be tolerated and are explored to enhance properties like solubility or to overcome resistance. capes.gov.brnih.gov

A study on novel taxane-based multidrug resistance (MDR) reversal agents showed that modifying the C-7 position with certain hydrophobic groups could produce high potency against P-gp mediated drug efflux. capes.gov.brnih.gov Another study focusing on C-3'-N-sulfonyl modified taxane analogues demonstrated that these compounds could exhibit potent inhibitory activity against specific cancer cell lines. tandfonline.com The insights from these SAR studies guide the design of new, potentially more effective taxane derivatives. acs.orgnih.gov

Design of Modified Taxane Structures

The design of modified taxane structures like Cabazitaxel is a strategic process aimed at improving upon existing compounds such as paclitaxel and docetaxel. nih.govtandfonline.com The primary goals are to enhance efficacy, overcome drug resistance, and improve physicochemical properties like solubility. nih.govpnrjournal.com

The design of Cabazitaxel was specifically aimed at creating a taxane that is a poor substrate for the P-glycoprotein (P-gp) efflux pump. medkoo.com This pump is a major cause of multidrug resistance (MDR) to taxanes like paclitaxel and docetaxel. mdpi.com The introduction of the two methoxy groups at the C-7 and C-10 positions on the taxane ring was a key design choice to achieve this goal. researchgate.netnih.gov

The general process for designing and synthesizing new taxane analogues often follows these steps:

Starting Material: The synthesis typically begins with a precursor molecule extracted from natural sources, such as 10-deacetylbaccatin III from yew needles. googleapis.comchemicalbook.com

Semi-Synthesis: Chemical modifications are then made to this precursor. For Cabazitaxel, this involves the esterification of the C-13 hydroxyl group with a protected (2R,3S)-3-amino-2-hydroxy-3-phenylpropionic acid side chain, followed by methylation of the C-7 and C-10 hydroxyl groups. chemicalbook.comnih.gov

Purification and Characterization: The final product is purified and its structure is confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry. rsc.org

Researchers continue to design novel taxane analogues by making systematic modifications at various positions (e.g., C2, C7, C10, C3'N) to create "third-generation taxoids" with exceptionally high potency against MDR cell lines. researchgate.netnih.gov These design strategies leverage insights from SAR studies to create compounds with improved therapeutic profiles. capes.gov.brnih.govacs.org

Crystalline Forms and Polymorphism Investigations

Polymorphism is the ability of a solid material to exist in multiple crystalline forms or structures. epo.org These different forms, known as polymorphs, have the same chemical composition but differ in their crystal lattice arrangements. google.comepo.org This variation in crystal structure can lead to different physicochemical properties, including solubility, stability, melting point, and dissolution rate, which are critical factors in research and development. google.compnrjournal.com Cabazitaxel is known to exist in various crystalline forms, including anhydrous forms, hydrates (containing water), and solvates (containing solvent molecules). googleapis.comgoogleapis.comgoogle.com

Preparation and Characterization of Different Crystalline Forms

The preparation of specific crystalline forms of Cabazitaxel is achieved by controlling crystallization conditions, such as the choice of solvent, temperature, and rate of cooling. google.comepo.org Researchers have identified numerous crystalline forms of Cabazitaxel, often designated by letters or numbers (e.g., Form A, Form G, Form J, etc.). google.comgoogleapis.comepo.org

Preparation Methods:

Solvent-based Crystallization: Dissolving Cabazitaxel in a specific solvent or mixture of solvents and then inducing crystallization is a common method. For example, Form A is an acetone (B3395972) solvate. googleapis.com Other solvates have been prepared using solvents like toluene, 2-propanol, and N-methyl-2-pyrrolidinone. googleapis.comgoogleapis.com Anhydrous and hydrate (B1144303) forms can be prepared from solvent systems containing water. epo.orggoogle.com

Liquid-Assisted Grinding: This technique involves grinding the solid drug with a small amount of a liquid (co-former) to induce a phase transition, as demonstrated in the preparation of Cabazitaxel co-crystals with citric acid. pnrjournal.com

Characterization Techniques: Once prepared, these crystalline forms are characterized using a variety of analytical techniques to confirm their unique solid-state structures: googleapis.com

X-Ray Powder Diffraction (XRPD): This is the primary technique used to identify and differentiate polymorphs. Each crystalline form produces a unique diffraction pattern, which acts as a fingerprint. googleapis.comepo.org

Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions, such as melting or desolvation, providing information on the melting point and thermal stability of the polymorph. epo.orggoogleapis.com

Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature, which is useful for identifying solvates and hydrates by quantifying the amount of solvent or water loss upon heating. epo.org

Infrared (IR) Spectroscopy: IR spectroscopy can detect differences in the vibrational modes of molecules within the crystal lattice, providing another method for distinguishing polymorphs. epo.org

Below is a table summarizing some of the reported crystalline forms of Cabazitaxel and their characteristic XRPD peaks.

Crystalline FormTypeKey XRPD Peaks (2θ ± 0.2°)Source
Form G ---7.6, 8.1, 8.8, 9.7, 10.1, 10.8, 11.6, 13.0 googleapis.com
Form J Esterate7.9, 8.5, 10.1, 12.6, 14.0, 15.0, 15.8 epo.org
Anhydrate Form Anhydrate7.28, 8.12, 9.84, 12.68, 13.00, 17.64 google.com
Monohydrate Form Hydrate8.82, 11.02, 13.94, 17.74, 19.34 google.com
Dihydrate Form Hydrate7.46, 7.80, 10.16, 17.68, 19.68 google.com
Form I ---7.4, 7.8, 8.9, 10.1, 14.4, 15.0, 15.7 epo.org

Impact on Research Applications

The existence of polymorphism has a significant impact on research applications. google.com For in vitro studies, the solubility and dissolution rate of the compound are paramount. Different polymorphs can exhibit vastly different solubilities, which can affect the concentration of the compound in solution and, consequently, the results of biological assays. google.comepo.org Using a well-characterized, stable crystalline form ensures the reproducibility and reliability of research findings. googleapis.com

Furthermore, the stability of the crystalline form is crucial. google.com Some forms, particularly solvates or metastable anhydrous forms, can convert to a more stable form over time or under certain storage conditions (e.g., changes in humidity or temperature). googleapis.com This transformation can alter the compound's physical properties and must be controlled to ensure consistency in research applications. googleapis.com Therefore, thorough polymorphic screening and characterization are essential steps in the development of a compound for research use, ensuring that a stable and consistent form is used for all experiments. google.comgoogleapis.com The use of isotopically labeled compounds like this compound in such studies must also account for the crystalline form to ensure accurate and reproducible quantification and metabolic tracking.

Unraveling the Molecular and Cellular Intricacies of Cabazitaxel

Cabazitaxel, a second-generation taxane, has emerged as a significant chemotherapeutic agent. Its efficacy lies in its distinct molecular and cellular mechanisms of action, which center on the disruption of microtubule dynamics, a process critical for cell division and other essential cellular functions. This article delves into the specific interactions of Cabazitaxel at a molecular level and the resultant perturbations of cellular processes observed in vitro.

Molecular Mechanisms of Resistance to Cabazitaxel

Role of Drug Efflux Transporters

A primary mechanism of drug resistance in cancer involves the active removal of chemotherapeutic agents from the cell, mediated by ATP-binding cassette (ABC) transporters. dovepress.comresearchgate.net

ABC Transporter Upregulation (e.g., MDR1 gene, P-gp, ABCC2, ABCC10, ABCG2)

The upregulation of specific ABC transporters is a well-documented mechanism of resistance to taxanes. mdpi.com The most prominent of these is P-glycoprotein (P-gp), encoded by the MDR1 (also known as ABCB1) gene. mdpi.comaacrjournals.org While cabazitaxel (B1684091) was developed to have a lower affinity for P-gp compared to other taxanes, prolonged exposure can still lead to the activation and overexpression of the ABCB1 gene. patsnap.comnih.gov

Studies have shown that in some cabazitaxel-resistant cell lines, such as the MCF-7 human breast cancer variant MCF-7/CTAX, there is a significant activation of ABCB1. aacrjournals.orgnih.gov However, it is noteworthy that in these same cell lines, there was no observed activation of other ABC transporters like ABCC2, ABCC10, or ABCG2. nih.govaacrjournals.org This suggests that while P-gp remains a key player, the involvement of other transporters in cabazitaxel resistance might be cell-type specific or less common. nih.govnih.gov Interestingly, some research indicates that ABCG2 can be activated following docetaxel (B913) selection in certain cell lines. nih.govaacrjournals.org

TransporterGeneRole in Cabazitaxel Resistance
P-glycoprotein (P-gp)MDR1 (ABCB1)Upregulation is a significant mechanism of resistance. aacrjournals.orgnih.gov
ABCC2ABCC2No significant activation observed in some cabazitaxel-resistant cell lines. nih.govaacrjournals.org
ABCC10ABCC10Not found to be a primary resistance factor for cabazitaxel. nih.govnih.gov
ABCG2 (BCRP)ABCG2No significant activation observed in some cabazitaxel-resistant cell lines. nih.govaacrjournals.org

Impact on Intracellular Drug Accumulation

The primary function of efflux transporters like P-gp is to pump drugs out of the cell, thereby reducing their intracellular concentration and limiting their cytotoxic effects. dovepress.comresearchgate.net Even with cabazitaxel's lower affinity for P-gp, its overexpression can still lead to decreased intracellular accumulation of the drug. patsnap.comiiarjournals.org

In resistant cell lines with upregulated P-gp, the intracellular concentration of cabazitaxel is significantly lower compared to sensitive parental cells. iiarjournals.org This reduction in drug accumulation directly correlates with the level of resistance. However, studies have shown that even when P-gp is inhibited by modulators, a residual level of resistance to cabazitaxel can remain, indicating that other mechanisms are also at play. aacrjournals.orgnih.gov For instance, in the MCF-7/CTAX cell line, a 3-fold residual resistance was observed even after P-gp was inhibited. aacrjournals.orgnih.gov This highlights the multifactorial nature of cabazitaxel resistance.

Alterations in Microtubule Dynamics and Tubulin Isoforms

Cabazitaxel, like other taxanes, functions by stabilizing microtubules, which are essential for cell division. patsnap.comabcam.com Alterations in the components and dynamics of microtubules can therefore confer resistance.

Expression of Class III β-Tubulin Isotype

One of the key mechanisms of non-transporter-mediated resistance to taxanes involves changes in the expression of different tubulin isotypes. viamedica.pl In particular, the overexpression of the Class III β-tubulin isotype (TUBB3) has been frequently associated with resistance to cabazitaxel. nih.govnih.gov

Studies have demonstrated that both RNA and protein levels of TUBB3 are elevated in cabazitaxel-resistant cell lines, such as the MCF-7/CTAX and MCF-7/CTAX-P variants. nih.govnih.gov This increased expression of TUBB3 is thought to alter the dynamics of microtubules, making them less susceptible to the stabilizing effects of cabazitaxel. ucsb.eduresearchgate.net Interestingly, the enhanced efficacy of cabazitaxel in certain contexts may be linked to its interaction with βIII-tubulin. ucsb.eduresearchgate.netnih.gov Some research suggests that cabazitaxel is more potent at suppressing microtubule dynamics in the presence of βIII-tubulin. ucsb.eduresearchgate.netnih.gov Conversely, silencing the TUBB3 gene has been shown to partially sensitize resistant cells to cabazitaxel. aacrjournals.org

Modifications Affecting Microtubule Stability

These cells can become hypersensitive to microtubule-depolymerizing agents, which further indicates an underlying alteration in microtubule stability. nih.govnih.gov These changes mean that higher concentrations of cabazitaxel are required to achieve the necessary level of microtubule stabilization to induce cell cycle arrest and apoptosis. aacrjournals.org

Pathway Activation in Resistant Cell Lines

The development of resistance to cabazitaxel is not solely dependent on drug efflux and microtubule alterations. The activation of various signaling pathways that promote cell survival and proliferation also plays a crucial role.

In cabazitaxel-resistant prostate cancer cells, several signaling pathways have been identified as being activated. For example, the CCL2-CCR2 axis has been shown to be involved in the migration of resistant cells. iiarjournals.org Blockade of this axis can restore sensitivity to cabazitaxel. iiarjournals.org

Furthermore, the AKT and p44/42 mitogen-activated protein kinase (MAPK) pathways can be persistently activated in docetaxel-resistant cells, and cabazitaxel has been shown to down-regulate the phosphorylation of AKT in these cells. iiarjournals.org In some models of acquired resistance, the Wnt non-canonical pathway was found to be exclusively activated in cabazitaxel-resistant cells. plos.org This activation was associated with an epithelial-to-mesenchymal transition (EMT), a process linked to increased cell migration and resistance. plos.org

Another important factor is the reduced expression of BRCA1, a protein involved in DNA repair and microtubule regulation. aacrjournals.orgnih.gov Decreased BRCA1 levels have been associated with resistance to cabazitaxel, potentially by affecting the mitotic spindle checkpoint. aacrjournals.orgaacrjournals.org

The table below summarizes some of the key pathways and molecules implicated in cabazitaxel resistance.

Pathway/MoleculeAlteration in Resistant CellsConsequence
CCL2-CCR2 AxisActivationIncreased cell migration. iiarjournals.org
AKT SignalingPersistent PhosphorylationPromotes cell survival. iiarjournals.org
Wnt Non-canonical PathwayActivationInduction of EMT, increased resistance. plos.org
BRCA1Decreased ExpressionImpaired mitotic spindle checkpoint, resistance. aacrjournals.orgaacrjournals.org
Epithelial-Mesenchymal Transition (EMT)InductionIncreased cell migration and resistance. nih.govplos.org

Extracellular Signal-Regulated Kinase (ERK) Pathway

The ERK pathway, a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, is a key regulator of cellular processes such as proliferation, growth, and differentiation. nih.gov Its aberrant activation is a known driver in various cancers. nih.gov Research has identified the enhancement of ERK signaling as a significant mechanism in the development of resistance to cabazitaxel, particularly in castration-resistant prostate cancer (CRPC). nih.govnih.gov

In laboratory studies, cabazitaxel-resistant CRPC cell lines, such as DU145CR, have demonstrated a notable enhancement of the ERK signaling pathway. nih.govnih.gov This activation allows the resistant cells to bypass the G2/M cell cycle arrest typically induced by cabazitaxel. nih.govnih.gov Consequently, the resistant cells continue to proliferate despite the presence of the drug. nih.gov The significance of this pathway in conferring resistance is underscored by findings that MEK inhibitors, which block signaling upstream of ERK, can effectively inhibit the proliferation of these cabazitaxel-resistant cells. nih.govnih.gov This suggests that the ERK pathway is not only a mechanism of resistance but also a potential therapeutic target to re-sensitize tumors to cabazitaxel. nih.govnih.govpensoft.net

Table 1: ERK Pathway in Cabazitaxel Resistance

Cell Line Model Key Finding Implication for Resistance Reference
DU145CR (CRPC) Enhanced ERK signaling Resistance to cabazitaxel-induced G2/M arrest nih.gov, nih.gov

Phosphatidylinositol-3-Kinase (PI3K)/Protein Kinase B (PKB/AKT)/Mammalian Target of Rapamycin (mTOR) Pathway

The PI3K/AKT/mTOR pathway is a fundamental intracellular signaling cascade that governs cell survival, growth, and metabolism. nih.gov Its dysregulation is frequently observed in human cancers, contributing to pathogenesis and therapeutic resistance. nih.govdergipark.org.tr Activation of this pathway has been identified as a key factor in both intrinsic and acquired resistance to cabazitaxel in cancer cells. pensoft.netdergipark.org.tr

Studies have shown that while cabazitaxel can induce apoptosis in cancer cells, it can simultaneously trigger the activation of the PI3K/AKT/mTOR pathway. dergipark.org.tristanbul.edu.tr For instance, in metastatic castration-resistant prostate cancer (mCRPC) cells, treatment with cabazitaxel led to increased mRNA and protein levels of activated AKT and mTOR. dergipark.org.tristanbul.edu.tr This paradoxical activation of a pro-survival pathway may function as a compensatory mechanism, allowing a subset of cells to survive the initial cytotoxic effects and leading to the development of long-term resistance. dergipark.org.tr

In cabazitaxel-resistant PC3CR prostate cancer cells, an enhancement of PI3K/AKT signaling was specifically detected. nih.govnih.gov The therapeutic potential of targeting this pathway was demonstrated when the PI3K/mTOR inhibitor NVP-BEZ235 showed a significant antitumor effect in these resistant cells. nih.govnih.gov Further research in lung adenocarcinoma cells revealed that cabazitaxel can induce autophagic cell death by inhibiting the phosphorylation of Akt and mTOR, suggesting that in some contexts, cabazitaxel's efficacy is linked to its ability to suppress this pathway. nih.govnih.gov

Table 2: PI3K/AKT/mTOR Pathway in Cabazitaxel Resistance

Cell Line Model Key Finding Implication for Resistance Reference
PC3 (mCRPC) Cabazitaxel treatment induced PI3K/AKT/mTOR activation Pro-survival signaling may lead to acquired resistance dergipark.org.tr, istanbul.edu.tr
PC3CR (CRPC) Enhancement of PI3K/AKT signaling Pathway is a direct mechanism of resistance nih.gov, nih.gov
PC3CR (CRPC) Antitumor effect observed with PI3K/mTOR inhibitor (NVP-BEZ235) Targeting the pathway can overcome resistance nih.gov, nih.gov

Oxytocin (B344502) Receptor Signaling Pathway

Recent research has highlighted the oxytocin (OXT) receptor signaling pathway as a novel mechanism potentially involved in cabazitaxel resistance. pensoft.netoup.comresearchgate.netoup.com This pathway is not traditionally associated with cancer drug resistance, making its emergence in this context a significant area of investigation.

Single-cell RNA sequencing of circulating tumor cells (CTCs) from patients with cabazitaxel-resistant prostate cancer revealed an upregulation of the OXT receptor signaling pathway in distinct cell clusters. oup.comresearchgate.netoup.comnih.gov This finding points to intra-patient tumor heterogeneity, where specific subpopulations of cancer cells may activate this pathway to survive therapy. oup.comresearchgate.net Further phosphoproteome analysis in cabazitaxel-resistant prostate cancer cell lines (DU145CR) confirmed an enhanced phosphorylation of proteins involved in OXT signaling compared to their drug-sensitive parental counterparts. oup.com Interestingly, while the phosphorylation of signaling molecules was enhanced, the mRNA expression of the oxytocin receptor (OXTR) itself did not necessarily change, suggesting that resistance is mediated by a post-transcriptional activation of the pathway. oup.com The identification of this pathway has opened new therapeutic avenues; for example, the drug cloperastine (B1201353) has been shown to have significant antitumor activity against cabazitaxel-resistant cells through the suppression of OXT signaling. oup.comoup.com

Table 3: Oxytocin Receptor Signaling in Cabazitaxel Resistance

Analysis Type Key Finding Implication for Resistance Reference
Single-cell RNA sequencing (Patient CTCs) Upregulation of OXT receptor signaling pathway in resistant clusters A novel mechanism of clinical resistance oup.com, researchgate.net, oup.com
Phosphoproteome analysis (DU145CR cells) Enhanced phosphorylation of OXT signaling proteins Post-transcriptional activation of the pathway drives resistance oup.com

Phenotypic Changes Associated with Resistance

The development of resistance to cabazitaxel is often accompanied by profound changes in cancer cell phenotype. These alterations reflect the underlying molecular reprogramming that allows cells to withstand the drug's cytotoxic effects. Two of the most significant phenotypic shifts are the induction of an epithelial-mesenchymal transition (EMT) and the acquisition of cancer stem cell (CSC) characteristics.

Epithelial-Mesenchymal Transition (EMT) Markers

Epithelial-mesenchymal transition (EMT) is a biological process where epithelial cells lose their cell-cell adhesion and polarity, acquiring a more migratory and invasive mesenchymal phenotype. aacrjournals.orgnih.gov This process is increasingly recognized as a key contributor to cancer progression, metastasis, and drug resistance. nih.gov Alterations in EMT markers are a hallmark of cabazitaxel resistance. pensoft.netaacrjournals.orgnih.gov

Studies developing cabazitaxel-resistant breast cancer cell lines (MCF-7/CTAX) observed a clear induction of EMT. aacrjournals.org Gene-expression profiling of these resistant variants revealed elevated levels of the mesenchymal marker Vimentin (VIM) and a concurrent decrease in the expression of the epithelial cell adhesion molecule E-cadherin (CDH1). aacrjournals.orgmdpi.com This switch from an epithelial to a mesenchymal state is associated with increased cell motility and resistance to apoptosis. plos.org

Similarly, in cabazitaxel-resistant prostate cancer cells (Du145), a transition to a mesenchymal phenotype was observed, characterized by increased cell elongation and migratory capabilities. plos.org Interestingly, some research suggests that the degree of EMT may differ between resistance to different taxanes, with docetaxel-resistant cells sometimes presenting a more pronounced EMT phenotype than cabazitaxel-resistant cells. frontiersin.org In some contexts, cabazitaxel treatment itself has been shown to reverse EMT through a process called mesenchymal-epithelial transition (MET), adding complexity to the role of this process in therapy response. aacrjournals.org

Table 4: Changes in EMT Markers in Cabazitaxel Resistance

Cell Line Model Marker Change Phenotypic Consequence Reference
MCF-7/CTAX (Breast Cancer) ▲ Vimentin, ▼ E-cadherin Induction of mesenchymal phenotype aacrjournals.org, nih.gov
Du145 (Prostate Cancer) Increased cellular elongation, migration Acquisition of mesenchymal characteristics plos.org
PC3 (Prostate Cancer) ▼ Vimentin, ▲ E-cadherin (with nanoparticle delivery) Inhibition of invasive properties mdpi.com

Acquisition of Cancer Stem Cell Morphology

Cancer stem cells (CSCs) are a subpopulation of tumor cells characterized by their capacity for self-renewal and differentiation, which are believed to be major drivers of tumor initiation, metastasis, and relapse following therapy. nih.gov The acquisition of a CSC-like phenotype is an emerging mechanism of resistance to various cancer therapies, including taxanes like cabazitaxel. nih.govnih.gov

The development of resistance to docetaxel, the precursor therapy to cabazitaxel, has been linked to the acquisition of a cancer stem cell morphology. nih.gov This phenotype is often associated with the expression of specific cell surface markers and resistance to conventional chemotherapies. Research into berbamine (B205283), a natural compound, has shown it can target prostate CSCs and re-sensitize cabazitaxel-resistant cells (CabaR-DU145) to the drug. nih.gov This effect is achieved by inhibiting proteins like ABCG2 and CXCR4, which are often associated with CSCs and drug resistance. nih.gov The ability of berbamine to enhance the efficacy of cabazitaxel by targeting the CSC population highlights the critical role these cells play in mediating therapeutic failure. nih.gov

Table 5: Role of Cancer Stem Cells in Cabazitaxel Resistance

Cell Line Model Key Finding Implication for Resistance Reference
CabaR-DU145 (Prostate Cancer) Berbamine re-sensitizes resistant cells to cabazitaxel by targeting CSCs CSCs are a key driver of cabazitaxel resistance nih.gov

Preclinical Pharmacokinetic and Metabolic Research of Cabazitaxel C13

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

Preclinical studies in various animal models have been instrumental in characterizing the pharmacokinetic profile of cabazitaxel (B1684091). Following intravenous administration, exposure to cabazitaxel, as measured by plasma concentration, increased with the dose across all tested species. dovepress.com In mice, this increase was approximately dose-proportional, while in rats and dogs, the exposure increased more than proportionally with the dose. dovepress.com No significant plasma accumulation was noted in mice, rats, or dogs after repeated administrations. dovepress.com The parent drug was identified as the main circulating compound in all species investigated. tga.gov.aunih.gov After a single intravenous dose, plasma concentrations of cabazitaxel are described by a three-compartment pharmacokinetic model, which includes rapid initial and intermediate phases followed by a long terminal phase. dovepress.comnih.gov

Cabazitaxel demonstrates wide tissue distribution, as indicated by its large volume of distribution at a steady state (Vss) in animal models. tga.gov.au Following a single intravenous administration, the Vss was extensive in healthy mice (2.5–3.7 L/kg), tumor-bearing mice (8.8 L/kg), rats (22.7 L/kg), and dogs (3.3–14.5 L/kg). dovepress.comnih.gov This wide distribution is consistent with the lipophilic nature of the compound. tga.gov.au

Studies in mice bearing mammary adenocarcinomas showed that cabazitaxel uptake into the tumor was rapid and sustained, with maximum tumor tissue concentrations reached within 15 minutes. nih.gov Notably, the concentration of cabazitaxel within the tumor was 40-fold greater than in the plasma after 48 hours. nih.gov The drug's ability to penetrate the blood-brain barrier has also been assessed in mice, rats, and dogs, with studies showing rapid penetration into the brain. nih.govnih.gov

Table 1: Key Pharmacokinetic Parameters of Cabazitaxel in Animal Models

ParameterMouseRatDogSource
Volume of Distribution (Vss)2.5-8.8 L/kg22.7 L/kg3.3-14.5 L/kg dovepress.comnih.gov
Plasma Protein Binding99.3%95.5%97.1% dovepress.com
Primary Route of ExcretionFeces (via hepatic metabolism and biliary excretion) drugbank.comnih.gov

In vitro studies have demonstrated that cabazitaxel is highly bound to serum proteins across different species. dovepress.comnih.gov The binding is primarily to albumin (82.0%) and lipoproteins, including high-density lipoprotein (HDL) at 87.9%, low-density lipoprotein (LDL) at 69.8%, and very-low-density lipoprotein (VLDL) at 56%. tga.gov.audrugbank.com This binding was not found to be saturable at concentrations up to 50,000 ng/mL. drugbank.comnih.gov

The extent of plasma protein binding varies slightly among species, with reported values of 99.3% in mice, 95.5% in rats, 97.1% in dogs, and 91.4% in rabbits. dovepress.com In humans, the binding of cabazitaxel to serum proteins is between 89% and 92%. nih.govdrugbank.com The blood-to-plasma concentration ratio in human blood ranged from 0.90 to 0.99, indicating that cabazitaxel is distributed equally between blood and plasma. drugbank.comnih.gov

Table 2: Plasma Protein Binding of Cabazitaxel in Different Species

SpeciesPlasma Protein Binding (%)Source
Mouse99.3% dovepress.com
Rat95.5% dovepress.com
Dog97.1% dovepress.com
Rabbit91.4% dovepress.com
Human89-92% nih.govdrugbank.com

Tissue Distribution and Clearance Kinetics

Hepatic Metabolism Pathways

Cabazitaxel is extensively metabolized, with over 95% of the drug processed in the liver. nih.govdrugbank.com The biotransformation pathways are similar across species, including rodents, dogs, and humans, involving Phase I reactions. hres.casandoz.com These reactions include O-demethylations, hydroxylation on the t-butyl group of the side chain, and subsequent cyclization of the lateral chain. hres.casandoz.com

The metabolism of cabazitaxel is predominantly mediated by the cytochrome P450 (CYP) enzyme system. nih.govnih.gov In vitro experiments have identified CYP3A4 and CYP3A5 as the primary enzymes responsible, accounting for 80% to 90% of the drug's metabolism. nih.govdrugbank.comfda.gov The CYP2C8 isoenzyme also plays a role, although to a lesser extent. nih.govdrugbank.comfda.gov Given the major role of CYP3A enzymes, substances that inhibit or induce this pathway are expected to affect the pharmacokinetics of cabazitaxel. fda.goveuropa.eu

Although cabazitaxel is extensively metabolized, it remains the main circulating component in human plasma. drugbank.comnih.gov Studies have detected approximately 20 metabolites in human urine and feces. drugbank.comwikipedia.orgoncologynewscentral.com In plasma, seven metabolites have been identified, but none are considered major, as each accounts for 5% or less of the parent drug's exposure. drugbank.comnih.gov

The main metabolic pathways lead to the formation of mono-O-demethyl and di-O-demethyl derivatives on the taxane (B156437) ring, combined with hydroxyl or cyclized derivatives on the side chain. nih.gov Two of these metabolites, RPR112698 (from 7-O-demethylation) and RPR123142 (from 10-O-demethylation), are active. europa.euhmdb.ca Interestingly, docetaxel (B913), which is di-O-demethyl-cabazitaxel, was only found at trace levels in excreta, indicating it is not a significant metabolite in humans. tga.gov.aunih.gov

Role of Cytochrome P450 Enzymes (e.g., CYP3A4/5, CYP2C8)

Isotopic Tracing using Cabazitaxel-C13 for Metabolic Profiling and Pathway Elucidation

While specific preclinical studies solely utilizing this compound are not detailed in the provided results, the principles of isotopic tracing have been applied to cabazitaxel using other isotopes. For instance, a study using [14C]-cabazitaxel in patients with advanced solid tumors was conducted to analyze the drug's metabolism and excretion pathways. nih.govnih.gov In this study, [14C]-cabazitaxel was administered intravenously, and subsequent analysis of plasma, urine, and feces allowed for comprehensive metabolite profiling and quantification. nih.gov This use of a radiolabeled tracer confirms the extensive hepatic metabolism and primary biliary excretion of cabazitaxel and demonstrates the power of isotopic labeling in elucidating the complete metabolic fate of a drug, a role for which this compound is also designed. nih.govmusechem.com

Tracing Drug Metabolism and Distribution in Biological Systems

The use of isotopically labeled compounds like this compound is instrumental in tracing the journey of a drug through a biological system. Preclinical studies with cabazitaxel reveal extensive distribution and metabolism.

Following intravenous administration in preclinical models, cabazitaxel demonstrates a very large volume of distribution, indicating that the drug distributes widely throughout the body tissues. nih.govdovepress.com In mice bearing tumors, the uptake of cabazitaxel into the tumor tissue was rapid and sustained. nih.gov Maximum drug concentrations were achieved in the tumor within 15 minutes of administration, and after 48 hours, the concentration of cabazitaxel within the tumor was 40-fold greater than in the plasma. nih.gov This high and sustained tumor concentration is a key feature of its preclinical profile. nih.gov

The distribution of cabazitaxel has been assessed in various preclinical species, including mice, rats, and dogs. nih.gov Studies have shown that cabazitaxel penetrates the brain rapidly, with similar relative exposure between the brain and blood across these species. nih.gov This is a significant finding, as it suggests potential activity in central nervous system tumors. nih.govresearchgate.net

Plasma protein binding of cabazitaxel is high across different species, which influences its distribution and availability to target tissues. nih.govdovepress.com

Table 1: Plasma Protein Binding of Cabazitaxel in Preclinical Species and Humans

Species Plasma Protein Binding (%)
Mice 99.3
Rats 95.5
Rabbits 91.4
Dogs 97.1
Humans 91.9

Data sourced from Sanofi, data on file, 2010. nih.govdovepress.com

Elucidation of Metabolic Transformations

Cabazitaxel undergoes extensive biotransformation in the body, with less than 2.5% of the administered dose being excreted in its unchanged form in preclinical studies involving mice, rats, and dogs, as well as in humans. nih.gov The liver is the primary site of metabolism, where over 95% of the drug is metabolized. drugbank.comfda.gov The main enzymes responsible for this metabolism are from the cytochrome P450 family, specifically CYP3A4 and CYP3A5, which account for 80% to 90% of the drug's breakdown. drugbank.comfda.gov The CYP2C8 enzyme is also involved, but to a lesser extent. drugbank.comfda.gov

The two primary metabolic pathways involve the removal of methyl groups from the C-7 and C-10 positions of the cabazitaxel molecule, a process known as O-demethylation. nih.gov These two pathways lead to the formation of 7-O-demethyl-cabazitaxel and 10-O-demethyl-cabazitaxel. nih.gov These pathways account for a significant portion of the excreted dose in humans (40%), dogs (54%), and mice (45%). nih.gov

Comparative Pharmacokinetics Across Preclinical Species

The pharmacokinetic profile of cabazitaxel has been evaluated in several preclinical species, providing a comparative understanding of its behavior. Following a single intravenous administration, cabazitaxel exhibited a large volume of distribution at a steady state in healthy mice, tumor-bearing mice, rats, and dogs. nih.govdovepress.com This indicates extensive tissue distribution across these species. nih.govdovepress.com

Exposure to cabazitaxel, as measured by the area under the plasma concentration-time curve, increased with the dose in all species studied. dovepress.com This increase was approximately dose-proportional in mice, while in rats and dogs, the exposure increased more than proportionally with the dose. dovepress.com No accumulation of the drug in the plasma was observed in mice, rats, or dogs after repeated administrations. dovepress.com Furthermore, no significant differences in pharmacokinetics were observed between sexes in rats and dogs. dovepress.com

Table 2: Volume of Distribution (Vss) of Cabazitaxel in Preclinical Species

Species Condition Volume of Distribution (L/kg)
Mice Healthy 2.5–3.7
Mice Tumor-bearing 8.8
Rats Healthy 22.7
Dogs Healthy 3.3–14.5

Data sourced from Sanofi, data on file, 2010. nih.govdovepress.com

Advanced Research on Cabazitaxel Prodrugs and Drug Delivery Systems

Design and Synthesis of Novel Cabazitaxel (B1684091) Prodrugs

The development of cabazitaxel prodrugs represents a strategic approach to overcoming the limitations associated with the parent drug, such as poor water solubility and systemic toxicity. researchgate.netmdpi.com Prodrugs are inactive or less active derivatives that undergo biotransformation in the body to release the active parent drug. researchgate.net This strategy allows for the modification of the physicochemical properties of cabazitaxel, aiming to enhance its therapeutic index. researchgate.netmdpi.com

Strategies to Improve Solubility and Chemical Stability

A primary challenge with cabazitaxel is its low aqueous solubility, which necessitates the use of surfactants like Polysorbate 80 in its clinical formulation, Jevtana®. researchgate.net These surfactants, however, can contribute to adverse effects. researchgate.net To address this, researchers have focused on creating water-soluble cabazitaxel prodrugs. One approach involves conjugating hydrophilic moieties to the cabazitaxel molecule. For instance, a water-soluble prodrug was developed by linking cabazitaxel to a hydrophilic polymer, Pluronic F68, through pH-sensitive linkers. rsc.orgrsc.org This not only improved solubility but also offered a mechanism for targeted drug release in the acidic tumor microenvironment. rsc.orgrsc.org

Another strategy involves the chemical modification of cabazitaxel with lipophilic molecules to improve its compatibility with drug-loading materials, which can paradoxically lead to more stable nanoformulations. researchgate.net For example, conjugating fatty acids like docosahexaenoic acid (DHA) to cabazitaxel has been shown to enable the prodrug to self-assemble into nanoparticles, enhancing both stability and drug loading. researchgate.netaacrjournals.orgnih.gov Furthermore, masking disulfide bonds with α-alkyl substitutions in prodrug design has been explored to improve chemical stability and reduce the potential for premature drug release and off-target toxicity. nih.gov

StrategyModifierDesired OutcomeReference
Improve Aqueous SolubilityPluronic F68pH-responsive, water-soluble prodrug rsc.orgrsc.org
Enhance Formulation StabilityLipophilic molecules (e.g., Fatty Acids)Increased drug loading, stable nanoformulations researchgate.net
Improve Chemical Stabilityα-Alkyl Substituted Disulfide BondsReduced off-target toxicity, improved safety nih.gov

Linker Chemistry and Release Mechanisms

The choice of linker connecting cabazitaxel to a promoiety is critical as it dictates the release mechanism of the active drug. researchgate.net These linkers are often designed to be cleaved under specific physiological conditions found in the tumor microenvironment, such as low pH, high levels of reactive oxygen species (ROS), or specific enzymes. nih.gov

pH-Sensitive Linkers: Acid-labile linkers, including succinoyl, cis-aconityl, and hydrazone bonds, are commonly used. rsc.org These linkers are stable at physiological pH (7.4) but hydrolyze in the acidic environment of tumors or endosomes (pH 5.0-6.5), triggering the release of cabazitaxel. rsc.orgnih.gov For example, a comparison between succinoyl and cis-aconityl linkers in a Pluronic F68-cabazitaxel conjugate demonstrated that the cis-aconityl linker provided faster drug release at acidic pH. rsc.orgrsc.org

Redox-Responsive Linkers: The higher concentration of glutathione (B108866) (GSH) in tumor cells compared to normal cells is exploited by using disulfide bonds as linkers. nih.gov These bonds are cleaved in the presence of GSH, releasing the active drug intracellularly. nih.gov Self-immolative linkers are often incorporated in these systems to ensure that the cleavage of the disulfide bond leads to the spontaneous release of the unmodified drug. nih.gov

Ester-Based Linkers: Simple ester bonds are also utilized, relying on hydrolysis for drug release. aacrjournals.orgaacrjournals.org The rate of hydrolysis can be influenced by the presence of enzymes or changes in pH. aacrjournals.orgresearchgate.net For instance, the conjugation of DHA to cabazitaxel via an ester bond creates a prodrug that can be hydrolyzed to release the active drug. aacrjournals.orgresearchgate.net

Linker TypeRelease StimulusExample LinkerRelease MechanismReference
pH-SensitiveLow pHcis-Aconityl, SuccinoylAcid-catalyzed hydrolysis rsc.orgrsc.org
Redox-ResponsiveHigh Glutathione (GSH)Disulfide bondReduction by GSH nih.gov
HydrolyticWater, EsterasesEster bondHydrolysis aacrjournals.orgaacrjournals.org

Nanoparticle-Based Drug Delivery Systems

Nanoparticle-based drug delivery systems offer a promising platform to improve the therapeutic efficacy of cabazitaxel by enhancing its solubility, prolonging its circulation time, and enabling targeted delivery to tumor tissues. researchgate.netnih.gov

Polymeric Nanoparticles

Biodegradable and biocompatible polymers are extensively used to formulate cabazitaxel nanoparticles. buffalo.edumdpi.com These systems protect the drug from degradation, provide sustained release, and can be tailored for specific applications. mdpi.com

Commonly used polymers include:

Poly(lactic-co-glycolic acid) (PLGA): PLGA is a well-established, FDA-approved polymer that hydrolyzes into non-toxic byproducts. buffalo.edu Cabazitaxel-loaded PLGA nanoparticles have been developed for targeting bone metastases, a common site for prostate cancer spread. mdpi.com In some designs, the surface of these nanoparticles is modified with alendronate, a bone-targeting moiety, to enhance accumulation at the site of disease. mdpi.com

Poly(ethylene glycol)-block-poly(D,L-lactic acid) (PEG-b-PLA): This amphiphilic block copolymer forms micelles that can encapsulate hydrophobic drugs like cabazitaxel. The PEG component provides a "stealth" characteristic, reducing clearance by the immune system and prolonging circulation time. researchgate.netbuffalo.edu

Poly(caprolactone) (PCL): Nanoparticles made from mPEG-PCL block copolymers have shown high drug loading capacity and encapsulation efficiency for cabazitaxel, along with sustained drug release. buffalo.edu

PolymerNanoparticle TypeKey FeaturesReference
PLGANanoparticleBiodegradable, sustained release, can be targeted (e.g., to bone) mdpi.com
PEG-b-PLAPolymeric Micelle"Stealth" properties, prolonged circulation researchgate.netbuffalo.edu
mPEG-PCLNanoparticleHigh drug loading and encapsulation efficiency, sustained release buffalo.edu

Liposomal and Micellar Formulations

Liposomes and micelles are self-assembled lipid-based nanostructures that can effectively encapsulate hydrophobic drugs like cabazitaxel. nih.govresearchgate.net

Micellar Formulations: Micelles are formed from amphiphilic molecules that arrange themselves in a spherical structure with a hydrophobic core and a hydrophilic shell. researchgate.net The hydrophobic core serves as a reservoir for cabazitaxel. researchgate.net While the commercial formulation Jevtana® is a micellar solution using Tween 80, research has explored alternative surfactants like Pluronic F68 to create more stable micelles. rsc.orgresearchgate.net A technique known as "surfactant-stripping" has been developed for Pluronic micelles to remove excess surfactant, thereby increasing the drug-to-surfactant ratio and improving stability. researchgate.net

Liposomal Formulations: Liposomes are vesicular structures composed of one or more lipid bilayers enclosing an aqueous core. Although liposomal formulations for other taxanes are well-documented, specific reports on liposomal cabazitaxel are less common. buffalo.eduresearchgate.net However, the principles of liposomal drug delivery, such as improved pharmacokinetics and reduced toxicity, are applicable. mdpi.com Studies have evaluated cabazitaxel-loaded liposomes and found they can provide sustained drug release. mdpi.com

Self-Assembled Systems (e.g., DHA-conjugates)

A novel and promising approach involves designing cabazitaxel prodrugs that can spontaneously self-assemble into nanoparticles in an aqueous environment. researchgate.netaacrjournals.orgnih.gov This strategy often eliminates the need for additional carriers or surfactants.

The conjugation of docosahexaenoic acid (DHA), a natural omega-3 fatty acid, to cabazitaxel is a leading example of this approach. researchgate.netaacrjournals.orgnih.govresearchgate.net The resulting DHA-cabazitaxel conjugate is amphiphilic and self-assembles into stable nanoparticles. researchgate.netaacrjournals.orgnih.gov These self-assembled systems have demonstrated the potential to overcome drug resistance. researchgate.netaacrjournals.org To further enhance their stability and delivery characteristics, these DHA-cabazitaxel conjugates have also been incorporated into amphiphilic copolymers like PEG-b-PLA to form more complex nanoparticles. researchgate.netaacrjournals.orgnih.gov This hybrid approach combines the benefits of self-assembly with the "stealth" and stability-enhancing properties of polymeric carriers. researchgate.netaacrjournals.orgnih.gov

SystemDescriptionKey AdvantageReference
DHA-Cabazitaxel ConjugateAn amphiphilic prodrug that self-assembles into nanoparticles.Excipient-free formulation, potential to overcome drug resistance. researchgate.netaacrjournals.orgnih.govresearchgate.net
DHA-Cabazitaxel in PEG-b-PLASelf-assembled prodrug encapsulated within a polymeric nanoparticle.Enhanced stability, retention, and tumor delivery. researchgate.netaacrjournals.orgnih.gov

Strategies to Enhance Tumor Targeting and Retention (Preclinical)

Preclinical research has focused extensively on developing strategies to improve the delivery of cabazitaxel to tumor tissues while minimizing systemic exposure. The primary goals are to enhance the drug's accumulation and retention at the tumor site, thereby increasing its therapeutic efficacy. These strategies largely revolve around the use of nanoparticle-based drug delivery systems and the formulation of cabazitaxel into prodrugs. Nanoparticles, due to their size and surface characteristics, can be engineered to exploit the unique pathophysiology of tumors. Similarly, prodrugs are designed to be inactive until they reach the tumor environment, where they are converted to the active cabazitaxel.

Both passive and active targeting strategies have been explored in preclinical settings to improve the delivery of cabazitaxel.

Passive Targeting: This approach relies on the inherent properties of nanoparticles and the tumor microenvironment, specifically the Enhanced Permeability and Retention (EPR) effect. Tumor blood vessels are often leaky, with poorly-formed endothelial junctions, which allows nanoparticles of a certain size (typically in the range of 100-200 nm) to extravasate from the bloodstream into the tumor tissue. tandfonline.com The poor lymphatic drainage within tumors further leads to the accumulation and retention of these nanoparticles. tandfonline.com Several preclinical studies have demonstrated that cabazitaxel-loaded nanoparticles can passively accumulate at tumor sites. thno.org For instance, self-assembling nanoparticles from docosahexaenoic acid (DHA)-cabazitaxel conjugates and poly(lactic-co-glycolic acid) (PLGA) nanoparticles have been shown to utilize the EPR effect for tumor accumulation. tandfonline.comresearchgate.net

Active Targeting: To further enhance specificity, active targeting strategies involve modifying the surface of nanoparticles with ligands that bind to receptors overexpressed on cancer cells. This approach promotes receptor-mediated endocytosis, increasing the cellular uptake of the drug carrier.

Alendronate (ALN): For bone metastases, a common site for prostate cancer progression, nanoparticles have been surface-conjugated with alendronate. mdpi.com ALN is an amino-bisphosphonate that has a high affinity for hydroxyapatite, the mineral component of bone, thus targeting the drug to skeletal lesions. tandfonline.com

Hyaluronic Acid (HA): Hyaluronic acid has been used to target the CD44 receptor, which is often overexpressed in prostate cancer cells. tandfonline.com A novel active targeting prodrug was synthesized by linking cabazitaxel to HA, which can then bind to CD44-expressing cells. tandfonline.com

Folate: Folate conjugation to poly(2-ethylbutyl cyanoacrylate) (PEBCA) nanoparticles has also been investigated. tandfonline.com However, in one study, the folate-conjugated variant did not show enhanced effects compared to the unconjugated version, which researchers suggested might be due to an unfavorable orientation of the folate on the nanoparticle surface. tandfonline.com

These active targeting strategies are designed to work in concert with passive accumulation to maximize drug delivery to the intended cancer cells. tandfonline.com

A primary outcome of advanced drug delivery strategies is the increased concentration and prolonged retention of cabazitaxel within the tumor. Preclinical studies have validated this effect through pharmacokinetic and biodistribution analyses.

Studies using near-infrared dye-labeled nanoparticles demonstrated that nanodelivery systems extend the systemic circulation time of cabazitaxel prodrugs, leading to significantly increased drug concentrations at the tumor site compared to the administration of free cabazitaxel. thno.orgthno.org In one preclinical model, the concentration of cabazitaxel within the tumor was found to be 40-fold greater than in the plasma 48 hours after administration. nih.gov Another study showed that drug uptake into the tumor was rapid, with maximum concentrations reached within 15 minutes. nih.gov

The local environment can also influence drug accumulation. For example, in a prostate cancer xenograft model, intratumoral cabazitaxel levels were found to be 3.5 times higher in tumors from castrated mice compared to those from testosterone-supplemented mice, indicating that the hormonal environment can impact drug accumulation. nih.gov The development of cabazitaxel-loaded nanoparticles has been shown to result in a significant reduction in tumor size in preclinical models, an effect attributed to the enhanced and sustained local concentration of the drug. tandfonline.com

Passive and Active Targeting Approaches

Prodrug and Nanoparticle Impact on Overcoming Resistance Mechanisms (Preclinical)

A significant advantage of cabazitaxel over first-generation taxanes like paclitaxel (B517696) and docetaxel (B913) is its ability to overcome common mechanisms of drug resistance. nih.gov Preclinical studies show that cabazitaxel has a low affinity for the P-glycoprotein (P-gp) drug efflux pump, a protein frequently overexpressed in resistant tumors that actively removes chemotherapeutic agents from the cancer cell. tandfonline.comtandfonline.comaacrjournals.orgresearchgate.net This inherent property allows cabazitaxel to maintain high intracellular concentrations and potent activity even in cells that have developed resistance to other taxanes. aacrjournals.org

The use of prodrugs and nanoparticle delivery systems in preclinical models further enhances cabazitaxel's effectiveness against resistant tumors. nih.gov These advanced formulations can circumvent resistance mechanisms through several means:

Evading Efflux Pumps: Nanoparticles are typically internalized by cells through endocytosis, a process that bypasses the P-gp efflux pumps located on the cell membrane. researchgate.net Once inside the cell, the nanoparticle releases its payload, overwhelming any remaining efflux pump activity. For example, a docosahexaenoic acid (DHA)-cabazitaxel conjugate, when assembled into nanoparticles, was shown to abrogate P-gp-mediated resistance in cancer cells. researchgate.netnih.gov

Enhanced Efficacy in Resistant Models: In preclinical mouse xenograft models of paclitaxel-resistant cancer, cabazitaxel prodrug nanotherapies demonstrated remarkably higher efficacy in tumor suppression compared to free cabazitaxel. thno.orgthno.org Similarly, in a docetaxel-resistant cervical tumor model, nanotherapy with a cabazitaxel conjugate augmented efficacy when compared with free docetaxel and cabazitaxel. researchgate.netnih.gov Cabazitaxel has consistently shown potent activity in tumor models with both innate and acquired resistance to docetaxel. nih.govaacrjournals.org

These findings from preclinical studies underscore the potential of combining cabazitaxel's intrinsic properties with advanced prodrug and nanoparticle technologies to effectively treat tumors that have become refractory to other chemotherapies.

Analytical and Bioanalytical Methodologies for Cabazitaxel C13

Chromatographic Techniques for Purity, Identity, and Quantification

Chromatographic methods are fundamental for separating Cabazitaxel-¹³C from its unlabeled counterpart, impurities, and complex matrix components, enabling its accurate quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of Cabazitaxel-¹³C. Since the ¹³C isotopic label does not significantly alter the physicochemical properties that govern chromatographic separation, methods developed for unlabeled cabazitaxel (B1684091) are directly applicable. Reversed-phase HPLC (RP-HPLC) is the most common modality used. orientjchem.org

The primary function of HPLC in this context is to separate Cabazitaxel-¹³C from any process-related impurities or degradation products. orientjchem.org Purity is typically assessed by detecting the analyte using an ultraviolet (UV) detector, as the chromophores in Cabazitaxel-¹³C are identical to those in cabazitaxel. A typical detection wavelength is 220 nm or 254 nm. orientjchem.orgjocpr.com The purity is often calculated using the area normalization method from the resulting chromatogram, with high-purity reference standards expected to be greater than 98%. medkoo.comgoogle.com

A typical HPLC method for analyzing cabazitaxel involves a C18 column and a mobile phase consisting of a buffer and an organic solvent. orientjchem.orgjocpr.com For instance, a method might use a Zorbax SB C18 column with a mobile phase of pH 3.0 phosphate (B84403) buffer and acetonitrile (B52724), run at a flow rate of 0.8 mL/min. orientjchem.org Another reported method utilizes an Inertsil ODS 3V column with a mobile phase of 0.1 M sodium dihydrogen phosphate (NaH₂PO₄) and methanol (B129727) in a 60:40 (v/v) ratio, at a flow rate of 1.0 ml/min. jocpr.com Under such conditions, a sharp, well-resolved peak for the analyte is expected. jocpr.com

Table 1: Example HPLC Method Parameters for Cabazitaxel Analysis

ParameterCondition 1Condition 2
Column Zorbax SB C18 orientjchem.orgInertsil ODS 3V (150 mm × 4.6 mm, 5 µm) jocpr.com
Mobile Phase pH 3.0 Phosphate Buffer and Acetonitrile orientjchem.org0.1 M NaH₂PO₄ and Methanol (60:40 v/v) jocpr.com
Flow Rate 0.8 mL/min orientjchem.org1.0 mL/min jocpr.com
Detection UV at 220 nm orientjchem.orgUV at 254 nm jocpr.com
Column Temp. Not Specified30 °C jocpr.com
Injection Vol. Not Specified10 µl jocpr.com
Run Time Not Specified8 min jocpr.com
Retention Time Not Specified2.507 min jocpr.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of cabazitaxel in biological fluids, such as human plasma, and Cabazitaxel-¹³C is an ideal internal standard for this purpose. nih.govunil.ch The use of a stable isotopically labeled (SIL) internal standard like Cabazitaxel-¹³C is the most effective way to compensate for variations in sample processing and matrix effects, which can adversely impact quantification. unil.ch

In a typical LC-MS/MS bioanalytical assay, a known amount of Cabazitaxel-¹³C is added to the biological sample before extraction. nih.gov Sample preparation often involves protein precipitation followed by liquid-liquid extraction using a solvent like n-butylchloride to isolate the analyte and the internal standard from the complex matrix. nih.gov

Chromatographic separation is achieved using a reversed-phase column, such as a C18 column, with a gradient elution of an organic solvent like acetonitrile or methanol and a buffered aqueous phase. nih.govnih.gov The eluent is then introduced into a tandem mass spectrometer, typically a triple-quadrupole instrument, operating in multiple reaction monitoring (MRM) mode. nih.gov Specific precursor-to-product ion transitions are monitored for both the analyte (unlabeled cabazitaxel) and the internal standard (Cabazitaxel-¹³C). nih.gov Because Cabazitaxel-¹³C has a higher mass than the unlabeled compound, its MRM transition will be shifted, allowing for simultaneous and distinct detection. For example, the MRM transition for cabazitaxel might be m/z 836 > 555, while the transition for a deuterated internal standard (as an analogue for a ¹³C-labeled one) was m/z 842 > 561. nih.gov

The concentration of unlabeled cabazitaxel in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. nih.gov These methods are highly sensitive, with lower limits of quantitation (LLOQ) often reaching as low as 1.0 ng/mL in plasma. nih.govnih.gov

Table 2: Example LC-MS/MS Parameters for Cabazitaxel Quantification

ParameterDetails
Technique Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) nih.gov
Analyte Cabazitaxel nih.gov
Internal Standard Deuterated Cabazitaxel (analogue for Cabazitaxel-¹³C) nih.gov
Matrix Human Lithium Heparinized Plasma nih.gov
Sample Preparation Liquid-Liquid Extraction nih.gov
Chromatography Reversed Phase C₁₈ Column nih.gov
Mobile Phase Gradient of Acetonitrile nih.gov
Detection Mode Multiple Reaction Monitoring (MRM) nih.gov
MRM Transition (Cabazitaxel) m/z 836 > 555 nih.gov
MRM Transition (Internal Standard) m/z 842 > 561 (for deuterated standard) nih.gov
Linear Range 1.00 - 100 ng/ml nih.gov
Lower Limit of Quantitation (LLOQ) 1.00 ng/ml nih.gov

High-Performance Liquid Chromatography (HPLC)

Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are indispensable for confirming the molecular structure of Cabazitaxel-¹³C, verifying the position of the isotopic label, and ensuring its structural integrity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules, including Cabazitaxel-¹³C. researchgate.netdoaj.org Both proton (¹H) and carbon-13 (¹³C) NMR are used.

The ¹³C NMR spectrum is particularly informative for Cabazitaxel-¹³C. In a standard ¹³C NMR spectrum of unlabeled cabazitaxel, signals arise from the naturally abundant ¹³C isotope (approx. 1.1%). savemyexams.com When a specific carbon position is enriched with ¹³C, the corresponding signal in the ¹³C NMR spectrum will be dramatically enhanced in intensity. This allows for precise confirmation of the labeling position. The chemical shifts in ¹³C NMR are highly sensitive to the local electronic environment, providing a unique fingerprint of the carbon skeleton. savemyexams.com

Solid-state NMR techniques, such as ¹³C Cross-Polarization Polarization-Inversion Magic Angle Spinning (CPPI MAS) NMR, can be used to characterize the compound in its solid form. researchgate.net This is especially useful for studying polymorphism, as different crystal forms of cabazitaxel will yield distinct solid-state NMR spectra. googleapis.com For example, one crystalline form of cabazitaxel is characterized by solid-state ¹³C NMR peaks at 167.0, 59.0, 50.2, 44.2, and 35.5 ppm ± 0.2 ppm. googleapis.com

Table 3: Characteristic Solid-State ¹³C NMR Peaks for Cabazitaxel Form I

PeakChemical Shift (ppm) (± 0.2 ppm)
1167.0 googleapis.com
2136.4 googleapis.com
384.4 googleapis.com
480.7 googleapis.com
559.0 googleapis.com
650.2 googleapis.com
744.2 googleapis.com
835.5 googleapis.com
930.9 googleapis.com
1016.5 googleapis.com

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide information on the functional groups present in a molecule. These methods are complementary and can be used for the structural confirmation of Cabazitaxel-¹³C. mdpi.com

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (e.g., stretching, bending). The resulting spectrum shows absorption bands characteristic of specific functional groups, such as C=O (carbonyl), O-H (hydroxyl), N-H (amine), and C-O (ether) bonds, all of which are present in cabazitaxel. researchgate.net The FTIR spectrum serves as a molecular fingerprint and can be compared to that of a known standard to confirm identity. researchgate.net

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive analytical technique that provides information about the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1-10 nm of a material's surface. malvernpanalytical.comthermofisher.com

In an XPS experiment, the sample is irradiated with a beam of X-rays, causing the emission of core-level electrons. malvernpanalytical.com The kinetic energy of these emitted photoelectrons is measured, and from this, their binding energy can be calculated. The binding energy is characteristic of the element and its oxidation state. youtube.com For Cabazitaxel-¹³C, XPS can be used to confirm the presence and relative ratios of the constituent elements (Carbon, Oxygen, Nitrogen) on the surface of a solid sample. cea.fr It can also distinguish between atoms in different chemical environments, for example, the carbon in a C-C bond versus a C=O bond, based on small shifts in the core-level binding energies. youtube.com

Infrared (FTIR) and Raman Spectroscopy

Mass Spectrometry Applications

Mass spectrometry (MS) is a cornerstone technique for the analysis of Cabazitaxel-C13. Its ability to differentiate molecules based on their mass-to-charge ratio (m/z) allows for the precise identification and quantification of the labeled compound and its metabolic products.

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) is a powerful technique for the accurate mass determination of compounds like this compound. escholarship.org ESI is a soft ionization method that generates intact molecular ions from a liquid sample, minimizing fragmentation. copernicus.orgethz.ch When coupled with a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, it allows for the measurement of m/z values with very high precision (typically to within a few parts per million). researchgate.netscispace.com

For this compound, this technique is crucial for confirming its identity and isotopic purity. The ¹³C atoms increase the compound's monoisotopic mass compared to the unlabeled cabazitaxel. medkoo.com This mass difference is readily detected by HRMS, confirming the successful incorporation of the stable isotope label. The high resolving power can distinguish the ¹³C-labeled compound from other co-eluting substances or background matrix ions, which is essential for unambiguous identification in complex samples. escholarship.org

CompoundMolecular FormulaExact Mass (Da)Primary Adduct (ESI+)Expected m/z (ESI+)
CabazitaxelC₄₅H₅₇NO₁₄835.3780[M+H]⁺836.3858
This compoundC₄₄¹³CH₅₇NO₁₄Varies with label count[M+H]⁺Varies with label count

Note: The exact mass and m/z of this compound depend on the number and position of the ¹³C labels. For instance, a version with two ¹³C labels on the methoxy (B1213986) groups would have an exact mass of 837.3847 Da.

The use of stable isotope-labeled compounds is a definitive strategy for metabolite identification. When this compound is introduced into a biological system, its metabolic fate can be traced with high confidence using mass spectrometry. The key principle is that the ¹³C label acts as a metabolic tag. Any metabolite formed from this compound will retain the characteristic mass shift imparted by the ¹³C atoms, creating a unique isotopic pattern.

This allows researchers to distinguish drug-derived metabolites from endogenous molecules in complex biological matrices like plasma or urine. By comparing the mass spectra of samples from subjects administered the labeled versus unlabeled drug, specific metabolite peaks can be identified by looking for ion pairs that are separated by the mass of the incorporated isotopes.

Studies on cabazitaxel have identified several metabolites, primarily formed through demethylation by cytochrome P450 enzymes. hmdb.canih.gov Using this compound, particularly with labels on the methoxy groups, would confirm these pathways. medkoo.com For example, the loss of a ¹³C-labeled methyl group would result in a specific mass shift, confirming the site of metabolic attack.

Parent CompoundKnown MetaboliteMetabolic ReactionExpected m/z of ¹³C-Labeled Metabolite [M+H]⁺
This compoundRPR112698 (O-demethylated)DemethylationVaries based on label position
This compoundRPR123142 (O-demethylated)DemethylationVaries based on label position
This compoundDocetaxel (B913)DemethylationVaries based on label position

Note: The specific m/z would depend on which methoxy group is lost and where the ¹³C labels are located. If a ¹³C-labeled methoxy group is cleaved, the resulting metabolite will have a mass that is one Dalton higher than the unlabeled metabolite.

Electrospray Ionization High Resolution Mass Spectrometry (ES-HRMS)

Advanced Characterization Techniques

Beyond mass spectrometry, other analytical methods are used to characterize the solid-state properties of cabazitaxel, which are relevant for its labeled analogue.

Techniques such as Thermal Gravimetric Analysis (TGA) and Hot Stage Microscopy (HSM) are often employed to study the various crystalline and solvated forms (polymorphs) of active pharmaceutical ingredients. google.comgoogleapis.comgoogleapis.com

Thermal Gravimetric Analysis (TGA): This method measures the change in mass of a sample as a function of temperature. google.com It is used to determine the presence and quantity of volatile components like water or residual solvents. For different crystalline forms of cabazitaxel, TGA can reveal the temperature at which desolvation occurs and the percentage of weight loss, helping to characterize a specific polymorph. google.com

Hot Stage Microscopy (HSM): HSM combines a microscope with a temperature-controlled stage, allowing for the visual observation of a sample as it is heated or cooled. nih.gov This technique provides valuable information on physical transformations such as melting, desolvation, and recrystallization. nih.govcopernicus.orgcopernicus.org It can visually confirm events that are detected by other thermal methods like Differential Scanning Calorimetry (DSC). nih.gov

Crystalline Form of CabazitaxelTechniqueKey Findings
Form-1TGACorresponds to a weight loss of approximately 0.936% w/w. google.com
Form-4TGAShows a weight loss of about 4.82% w/w. google.com
Form-6TGACorresponds to a weight loss of about 4.0% w/w. google.com
Form-8TGAShows a weight loss of approximately 7.126% w/w. google.com
Form VII (Ethyl Acetate Solvate)TGAShows a weight loss of about 8.1% w/w, corresponding to the loss of ethyl acetate. google.com
Form IX (MEK Solvate)TGAShows a weight loss of about 6.4% w/w, corresponding to the loss of methyl ethyl ketone. google.com

This data is for unlabeled cabazitaxel but demonstrates the utility of the technique for characterizing specific solid forms.

Application of this compound in Quantitative Bioanalysis

The primary application of this compound is as an internal standard (IS) in quantitative bioanalytical methods, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). medkoo.com The goal of these assays is to accurately measure the concentration of cabazitaxel in biological fluids such as human plasma. nih.govresearchgate.net

A stable isotope-labeled internal standard is considered the "gold standard" for quantitative mass spectrometry. Because this compound is chemically identical to the unlabeled analyte, it behaves identically during sample extraction, chromatographic separation, and ionization. researchgate.net However, it is differentiated by the mass spectrometer due to its higher mass. By adding a known amount of this compound to every sample, it can effectively correct for any variability or loss during the analytical process. This results in high accuracy and precision, which is essential for clinical pharmacokinetic studies. nih.gov

A typical LC-MS/MS method involves monitoring a specific precursor-to-product ion transition for both the analyte (cabazitaxel) and the IS (this compound). researchgate.netresearchgate.net The ratio of the analyte's response to the IS's response is then used to calculate the concentration of the analyte based on a calibration curve.

ParameterDescription
Analytical TechniqueLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Internal StandardThis compound (or deuterated cabazitaxel) researchgate.net
Sample MatrixHuman Plasma nih.govresearchgate.net
Pre-treatmentLiquid-Liquid Extraction nih.govresearchgate.net
Chromatographic ColumnC18 reverse-phase column nih.govresearchgate.net
MS Detection ModeMultiple Reaction Monitoring (MRM) in positive ion mode nih.govresearchgate.net
Monitored Transition (Cabazitaxel)e.g., m/z 836 → 555 researchgate.net
Monitored Transition (IS)e.g., m/z 842 → 561 (for a deuterated IS, a ¹³C IS would be similar but specific to its mass) researchgate.net
Calibration Rangee.g., 1.0 - 150 ng/mL nih.gov

Future Directions and Emerging Research Avenues for Cabazitaxel C13

Computational and In Silico Modeling for Drug Design and Interaction Prediction

Computational and in silico modeling techniques are becoming indispensable tools in drug discovery and development, offering insights that can accelerate the design of more effective therapies. frontiersin.orglau.edu.lb For Cabazitaxel-C13, these methods are being applied to understand its structural and dynamic interactions with its biological targets, primarily β-tubulin.

Molecular dynamics (MD) simulations have been employed to compare the binding of cabazitaxel (B1684091), docetaxel (B913), and paclitaxel (B517696) to the αβ-tubulin heterodimer. researchgate.net These simulations help to elucidate the subtle conformational differences in how each drug settles into the taxane (B156437) binding site on β-tubulin. researchgate.net Such studies have revealed that the two methoxy (B1213986) groups in cabazitaxel, which distinguish it from docetaxel, play a crucial role in its potent activity and its ability to overcome resistance. researchgate.netresearchgate.net

High-resolution crystal structures of tubulin in complex with taxanes, including engineered analogues, provide a static picture of the binding interaction. nih.gov When combined with MD simulations, researchers can build a more complete, dynamic understanding of how cabazitaxel stabilizes microtubules. researchgate.netnih.gov These computational approaches can predict how modifications to the C13 side chain or other parts of the molecule might affect binding affinity and efficacy, guiding the rational design of new analogues. nih.govacs.org Furthermore, in silico models are used to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, helping to screen potential new drug candidates before they are synthesized, saving time and resources. lau.edu.lbmdpi.com

Key Research Findings from Computational Modeling:

FindingSignificanceReference(s)
Differential Binding ConformationsDespite structural similarities, cabazitaxel adopts a different conformation in the β-tubulin binding site compared to docetaxel and paclitaxel. researchgate.net
M-Loop StabilizationTaxane binding stabilizes the M-loop of β-tubulin in a conformation that promotes the lateral contacts necessary for microtubule assembly. nih.gov
Overcoming ResistanceComputational models help explain cabazitaxel's effectiveness against docetaxel-resistant cells, linking it to its structural differences and interactions with the tubulin pocket. researchgate.netresearchgate.net

Development of Next-Generation Cabazitaxel Analogues with Improved Profiles

While cabazitaxel represents an improvement over first-generation taxanes, research is actively focused on developing next-generation analogues with even better therapeutic profiles. nih.govnih.gov The primary goals are to enhance efficacy, reduce toxicities like myelosuppression and neurotoxicity, and overcome existing resistance mechanisms. nih.govresearchgate.net

One major area of development is the creation of new formulations to improve drug delivery. tandfonline.com Because taxanes are poorly soluble in water, they require solvents in their formulations that can cause hypersensitivity reactions and alter drug pharmacokinetics. nih.govtandfonline.com Novel delivery systems, such as nanoparticle albumin-bound (nab) technology (as seen with nab-paclitaxel), liposomes, and other nanocarriers, are being explored for cabazitaxel. buffalo.edunih.govtandfonline.com These formulations aim to deliver the drug more selectively to tumor tissue, potentially increasing efficacy while lowering side effects. tandfonline.com

Another avenue involves the synthesis of new taxoid molecules based on structure-activity relationship (SAR) studies. acs.org By modifying the chemical structure of cabazitaxel, chemists aim to create analogues that have a higher affinity for tubulin, are less susceptible to efflux by transport proteins, or have a better safety profile. acs.orgnih.gov For example, research into macrocyclic paclitaxel analogues that rigidify the molecule's structure is underway to mimic its bioactive conformation when bound to microtubules. acs.org The insights gained from these efforts could be applied to the development of novel cabazitaxel-based compounds.

Further Elucidation of Unique Biological Interactions and Signaling Cascades

Cabazitaxel's effectiveness, especially in docetaxel-resistant tumors, is attributed to several unique biological interactions that are a subject of ongoing investigation. researchgate.netnih.gov A key differentiator is its low affinity for the P-glycoprotein (P-gp) drug efflux pump. researchgate.netmedkoo.com This allows the drug to accumulate to higher and more effective concentrations inside cancer cells that overexpress this pump, a common mechanism of taxane resistance. researchgate.net

Research has also shown that cabazitaxel interacts differently with specific tubulin isotypes. One study found that cabazitaxel's ability to suppress microtubule dynamics is significantly enhanced in the presence of βIII-tubulin, a tubulin isotype often overexpressed in aggressive and drug-resistant cancers. nih.gov In contrast, docetaxel did not show this βIII-tubulin-dependent enhancement. nih.gov This suggests cabazitaxel may be particularly effective in tumors with high βIII-tubulin expression, and this protein could serve as a biomarker for patient selection. nih.gov

Further studies using advanced cell biology techniques are aimed at uncovering the downstream signaling cascades affected by cabazitaxel. By stabilizing microtubules, cabazitaxel arrests cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis (programmed cell death). abcam.com However, the precise signaling pathways that are activated or inhibited following this mitotic arrest are still being mapped. For instance, in cabazitaxel-resistant cell lines, researchers have noted alterations in epithelial-mesenchymal transition (EMT) markers and decreased levels of the DNA repair protein BRCA1, suggesting these pathways may be linked to the drug's mechanism and resistance to it. nih.gov

Utilization of this compound as a Mechanistic Probe in Cellular Systems

Isotopically labeled compounds like this compound are invaluable as mechanistic probes in cellular and biochemical research. The presence of the stable, heavier carbon-13 isotope allows the molecule to be tracked and quantified using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, without altering its chemical and biological properties. medkoo.com

Cabazitaxel is known to be a more potent suppressor of microtubule dynamics than docetaxel. researchgate.net Studies have shown it reduces the rate of microtubule shortening and growing more effectively. researchgate.netacs.org this compound can be used in sophisticated assays to precisely quantify drug uptake, retention, and binding to tubulin within the cell. For example, it was found that cabazitaxel is taken up by cells significantly faster and is retained for longer than docetaxel, which helps explain its greater potency. researchgate.netresearchgate.net

Furthermore, this compound can be used in competitive binding assays to screen for new compounds that target the taxane binding site on tubulin. acs.org By measuring the displacement of labeled cabazitaxel, researchers can determine the binding affinities of novel drug candidates. A flow cytometry-based method using a fluorescent taxane probe has been developed to quantify the binding of various microtubule-targeting agents in living cells, and this compound could be adapted for similar high-throughput screening platforms. acs.org

Exploration of Cabazitaxel for Non-Oncological Academic Applications

The microtubule-stabilizing properties of taxanes are relevant to diseases beyond cancer. researchgate.netresearchgate.net A particularly promising area of academic research is the exploration of cabazitaxel for neurodegenerative disorders like Alzheimer's disease, where microtubule destabilization and impaired axonal transport are key pathological features. eurekaselect.comresearchgate.netnih.gov

In Alzheimer's, the microtubule-associated protein tau becomes hyperphosphorylated and detaches from microtubules, leading to their breakdown and the formation of neurofibrillary tangles. researchgate.neteurekaselect.com This loss of microtubule integrity disrupts essential transport processes within neurons, contributing to cell death. researchgate.net Preclinical studies have investigated whether low, non-cytotoxic doses of cabazitaxel can stabilize neuronal microtubules and rescue these defects.

One study in a rat model of Alzheimer's disease found that low-dose cabazitaxel treatment significantly improved cognitive impairment and reduced the levels of hyperphosphorylated tau. eurekaselect.comresearchgate.netnih.gov The findings suggest that by preventing the breakdown of the neuronal cytoskeleton, cabazitaxel could have a neuroprotective effect. eurekaselect.comresearchgate.net Because cabazitaxel can cross the blood-brain barrier more effectively than other taxanes, it is a particularly interesting candidate for central nervous system disorders. medkoo.comnih.gov This research is still in its early stages, but it highlights a novel and important potential application for cabazitaxel outside of oncology. nih.gov

Q & A

Q. How can researchers optimize the synthesis of Cabazitaxel-C13 to ensure reproducibility in preclinical studies?

Methodological guidance:

  • Follow standardized protocols for taxane derivative synthesis, emphasizing reaction conditions (e.g., temperature, catalysts) and purification steps (e.g., HPLC parameters).
  • Validate purity using NMR and mass spectrometry, cross-referencing with published spectral databases .
  • Document all deviations from existing protocols, as minor variations in solvent ratios or crystallization times can alter yield and stability .

Q. What experimental designs are recommended for evaluating this compound’s mechanism of action in multidrug-resistant cancer cell lines?

Methodological guidance:

  • Use isogenic cell line pairs (sensitive vs. resistant) to isolate resistance mechanisms.
  • Combine viability assays (e.g., MTT) with tubulin polymerization kinetics to correlate cytotoxicity with microtubule dynamics .
  • Include positive controls (e.g., docetaxel) and account for solvent effects (e.g., polysorbate 80 interference) .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s reported efficacy across different in vivo models?

Methodological guidance:

  • Conduct meta-analyses of pharmacokinetic parameters (e.g., AUC, Cmax) across studies, adjusting for variables like tumor implantation sites or immune-compromised host strains .
  • Use computational modeling to simulate tumor microenvironment differences (e.g., hypoxia, stromal interactions) that may modulate drug penetration .
  • Reconcile conflicting data by stratifying results based on metabolic enzymes (e.g., CYP3A4 activity) in animal models .

Q. What strategies are effective for identifying this compound resistance biomarkers in transcriptomic datasets?

Methodological guidance:

  • Apply RNA-seq to patient-derived xenografts (PDXs) pre- and post-treatment, focusing on tubulin isoforms (e.g., TUBB3) and efflux transporters (e.g., ABCB1).
  • Use pathway enrichment tools (e.g., GSEA) to prioritize cytoskeletal remodeling or apoptosis evasion pathways .
  • Validate candidates via CRISPR/Cas9 knockout in 3D spheroid models to confirm functional relevance .

Q. How can researchers design studies to evaluate this compound’s synergy with novel immunotherapies?

Methodological guidance:

  • Employ factorial design experiments to test combinations with checkpoint inhibitors (e.g., anti-PD-1), measuring tumor-infiltrating lymphocyte (TIL) counts and cytokine profiles .
  • Use Bliss independence or Chou-Talalay models to quantify synergy/antagonism, ensuring statistical rigor in dose-response matrices .
  • Address potential confounding factors (e.g., chemotherapy-induced immunosuppression) via longitudinal immune monitoring .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing this compound’s heterogeneous response rates in clinical trial subpopulations?

Methodological guidance:

  • Apply machine learning algorithms (e.g., random forests) to identify predictive covariates (e.g., genetic polymorphisms, comorbidities) .
  • Use Kaplan-Meier curves with log-rank tests for survival analyses, stratifying by biomarker status (e.g., ERCC1 expression) .
  • Report confidence intervals and effect sizes to avoid overinterpreting small subgroup trends .

Q. How should researchers address batch-to-batch variability in this compound formulations during pharmacokinetic studies?

Methodological guidance:

  • Implement quality control workflows (e.g., DSC for polymorph identification) to standardize drug lots .
  • Include crossover study designs to isolate formulation effects from inter-individual variability .
  • Publish raw chromatographic data in supplementary materials to enhance reproducibility .

Literature & Reproducibility

Q. What criteria should guide the selection of primary literature for this compound’s preclinical-to-clinical translation?

Methodological guidance:

  • Prioritize studies with transparent methodology sections, including detailed animal welfare protocols and randomization procedures .
  • Exclude studies lacking chemical characterization data (e.g., no COSY/HMQC spectra for structural confirmation) .
  • Use systematic review tools (e.g., PRISMA) to minimize selection bias .

Q. How can researchers enhance the reproducibility of this compound’s combination therapy studies?

Methodological guidance:

  • Share step-by-step protocols via platforms like Protocols.io , specifying equipment calibration and cell passage numbers .
  • Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for omics datasets .
  • Collaborate with independent labs for cross-validation of key findings .

Cross-Disciplinary Considerations

Q. What computational tools are most robust for predicting this compound’s off-target effects in neurodegenerative disease models?

Methodological guidance:

  • Use molecular docking simulations (e.g., AutoDock Vina) to assess binding affinity for neuronal tubulin isoforms .
  • Validate predictions in iPSC-derived neuron cultures, measuring axonal transport deficits via live-cell imaging .
  • Integrate toxicity data from ToxCast or ChEMBL to prioritize high-risk pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.